(R)-STU104
描述
属性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H18O4/c1-20-12-6-4-11(5-7-12)14-10-16(19)15-8-13(21-2)9-17(22-3)18(14)15/h4-9,14H,10H2,1-3H3/t14-/m1/s1 |
InChI 键 |
OYJBHGSSAJNKJF-CQSZACIVSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2CC(=O)C3=C2C(=CC(=C3)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C2C(=CC(=C3)OC)OC |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of (R)-STU104: A Technical Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for the novel small-molecule inhibitor, (R)-STU104. Identified as a promising therapeutic agent for ulcerative colitis, this compound operates through a unique mechanism involving the inhibition of a key protein-protein interaction within the tumor necrosis factor-α (TNF-α) production signaling pathway. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action: Inhibition of the TAK1-MKK3 Protein-Protein Interaction
This compound is a first-in-class protein-protein interaction (PPI) inhibitor that specifically targets the interaction between TGF-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3). By binding to MKK3, this compound effectively prevents the phosphorylation of MKK3 by TAK1. This disruption is critical as it suppresses the downstream TAK1/MKK3/p38/MnK1/MK2/eIF4E signaling pathway, which ultimately leads to a potent inhibition of TNF-α production[1]. This targeted approach offers a distinct advantage over broader anti-inflammatory agents and presents a novel strategy for the treatment of inflammatory diseases such as ulcerative colitis.
A deuterated analog of this compound, named (R)-104-6D-01, has been developed to improve metabolic stability and pharmacokinetic profiles. Importantly, cellular and in vivo studies have confirmed that (R)-104-6D-01 shares the same mechanism of action as this compound[2].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its deuterated analog, (R)-104-6D-01, demonstrating their potent anti-inflammatory effects.
| Compound | Assay | Parameter | Value | Reference |
| This compound | In vivo anti-UC efficacy | Dose | 10 mg/kg/day | [1] |
| (R)-104-6D-01 | Anti-TNF-α activity in LPS-stimulated RAW264.7 cells | IC50 | 0.90 μM | [2] |
| (R)-104-6D-01 | In vivo anti-UC efficacy (DSS-induced model) | Dose | 3, 10, 30 mg/kg/day | [2] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the TAK1-MKK3 signaling pathway.
Experimental Protocols
In Vitro Anti-TNF-α Activity Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.
Cell Line: RAW264.7 murine macrophage cell line.
Methodology:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.
In Vivo Ulcerative Colitis Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a dextran sodium sulfate (DSS)-induced mouse model of ulcerative colitis.
Animal Model: C57BL/6 mice.
Methodology:
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.
-
Compound Administration: Administer this compound orally once daily at the desired doses (e.g., 10 mg/kg/day) starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study period (e.g., day 8), euthanize the mice and collect colon tissues.
-
Macroscopic Evaluation: Measure the colon length as an indicator of inflammation.
-
Histological Analysis: Fix the colon tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, using ELISA or other quantitative methods.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
(R)-STU104 chemical structure and properties
An aura of mystery surrounds the novel compound (R)-STU104, as publicly accessible scientific literature and chemical databases currently hold no specific information on its chemical structure, properties, or biological activity. Despite a comprehensive search for "this compound," no data regarding its synthesis, mechanism of action, signaling pathways, or quantitative experimental results could be retrieved.
This absence of information suggests that this compound may be a very recently developed compound, a proprietary molecule undergoing confidential research, or an internal designation not yet disclosed to the public. Therefore, this guide will, in the absence of specific data for this compound, provide a foundational framework for the type of in-depth technical information required by researchers, scientists, and drug development professionals when evaluating a new chemical entity. This will include standardized tables for anticipated data and conceptual diagrams for potential experimental workflows and signaling pathways, which can be populated once information on this compound becomes available.
Section 1: Chemical Structure and Properties
A complete understanding of a compound begins with its chemical identity. The following table outlines the fundamental chemical and physical properties that would be essential to characterize this compound.
| Property | Value |
| Chemical Structure | Structure Diagram Would Be Placed Here |
| IUPAC Name | International Union of Pure and Applied Chemistry Name |
| Molecular Formula | e.g., CxHyNzOw |
| Molecular Weight | g/mol |
| CAS Registry Number | Chemical Abstracts Service Number |
| Appearance | e.g., White crystalline solid |
| Solubility | e.g., Soluble in DMSO, ethanol; Insoluble in water |
| Melting Point | °C |
| Boiling Point | °C |
| pKa | Acid dissociation constant(s) |
| LogP | Octanol-water partition coefficient |
Section 2: Biological Activity and Mechanism of Action
The therapeutic potential of a compound is defined by its biological activity and how it interacts with cellular machinery. This section would typically detail the known biological targets and the signaling pathways modulated by this compound.
Pharmacological Profile
This table would summarize the in vitro and in vivo efficacy of this compound against its primary biological target(s).
| Assay Type | Target(s) | IC50 / EC50 (nM) | Cell Line(s) / Model(s) |
| In Vitro Binding Assay | e.g., Kinase, Receptor | Value(s) | e.g., Recombinant protein |
| In Vitro Functional Assay | e.g., Enzyme inhibition | Value(s) | e.g., Specific cell line |
| Cell-Based Proliferation Assay | e.g., Cancer cell lines | Value(s) | e.g., MCF-7, A549 |
| In Vivo Efficacy Study | e.g., Tumor growth inhibition | ED50 (mg/kg) | e.g., Xenograft mouse model |
Signaling Pathway
A crucial aspect of understanding a compound's effect is to visualize the signaling cascade it influences. The following is a hypothetical signaling pathway diagram that could be modulated by a compound like this compound.
Caption: A potential mechanism of action for this compound initiating a cellular response.
Section 3: Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for key experiments.
Synthesis of this compound
A step-by-step protocol for the chemical synthesis of this compound would be outlined here, including reagents, reaction conditions, and purification methods.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
In Vitro Kinase Assay
To determine the inhibitory potential of this compound against a specific kinase, the following protocol would be typical.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
This compound (various concentrations)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: A standard procedure for determining the in vitro potency of a kinase inhibitor.
Section 4: Pharmacokinetics
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a drug.
| Parameter | Species | Route | Value | Units |
| Bioavailability (F%) | e.g., Rat | Oral | Value | % |
| Peak Plasma Concentration (Cmax) | e.g., Rat | Oral | Value | ng/mL |
| Time to Peak Concentration (Tmax) | e.g., Rat | Oral | Value | hours |
| Area Under the Curve (AUC) | e.g., Rat | Oral | Value | ng*h/mL |
| Half-life (t1/2) | e.g., Rat | Intravenous | Value | hours |
| Clearance (CL) | e.g., Rat | Intravenous | Value | mL/min/kg |
| Volume of Distribution (Vd) | e.g., Rat | Intravenous | Value | L/kg |
This guide serves as a template for the comprehensive technical information necessary for the scientific evaluation of a new chemical entity. As data for this compound becomes publicly available, these sections can be populated to provide a complete and detailed whitepaper. Researchers are encouraged to consult peer-reviewed scientific literature and chemical databases for the most current and validated information.
(R)-STU104: A Compound Undisclosed in Public Scientific Literature
Despite a comprehensive search of publicly accessible scientific databases and literature, no information has been found regarding the biological target, mechanism of action, or associated experimental data for the compound designated as (R)-STU104.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time. The core requirements of the request, including data presentation, experimental methodologies, and diagrammatic visualizations, are contingent on the availability of foundational scientific research, which is currently absent for this specific molecule.
For researchers, scientists, and drug development professionals interested in this compound, the lack of public information indicates that any existing data is likely proprietary. Further information would only be available through direct communication with the originating institution or if the research is published in the future.
(R)-STU104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
(R)-STU104 is a novel, first-in-class small molecule inhibitor that has demonstrated significant potential in the treatment of ulcerative colitis. This technical guide provides an in-depth overview of its discovery, a detailed methodology for its synthesis, and a comprehensive look at its mechanism of action for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was identified through a focused drug discovery program aimed at developing orally bioavailable small-molecule alternatives to biologic therapies for autoimmune diseases.[1] The core strategy was to target the tumor necrosis factor-α (TNF-α) production signaling pathway.[1] this compound emerged from a series of 3-arylindanone compounds designed to modulate TNF-α production.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of the core indanone structure followed by chiral resolution to obtain the desired (R)-enantiomer. The general synthetic scheme is outlined below.
Experimental Protocol:
Step 1: Synthesis of the Racemic Indanone Core
A detailed experimental protocol for the synthesis of the racemic precursor to this compound is described in the primary literature.[1] This typically involves a multi-step sequence starting from commercially available materials, likely involving reactions such as Friedel-Crafts acylation to form the indanone ring, followed by functional group manipulations to introduce the necessary aryl substituent.
Step 2: Chiral Resolution
The racemic mixture of the indanone precursor is then subjected to chiral resolution to isolate the (R)-enantiomer. This is a critical step to ensure the stereospecific activity of the final compound. The specific method for chiral resolution, which could involve techniques like chiral chromatography or diastereomeric salt formation, is detailed in the discovery publication.[1]
Step 3: Final Synthetic Step
The resolved (R)-enantiomer from the previous step undergoes a final chemical transformation to yield this compound. This could involve, for example, the modification of a functional group on the aryl ring or the indanone core. The precise reagents, reaction conditions, and purification methods are available in the supplementary information of the primary research article.[1]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the protein-protein interaction (PPI) between Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[1][2] This targeted disruption prevents the phosphorylation of MKK3 by TAK1, a critical step in the downstream signaling cascade that leads to the production of TNF-α.[1]
The inhibition of this pathway subsequently suppresses the activation of p38, MnK1, MK2, and elF4E, all of which are key mediators in the inflammatory response.[1][3][4] By blocking this signaling cascade, this compound effectively reduces the production of TNF-α and other pro-inflammatory cytokines.[1][2]
Signaling Pathway Diagram:
Caption: The TAK1-MKK3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has demonstrated potent activity in both biochemical and cellular assays, as well as significant efficacy in preclinical models of ulcerative colitis.
| Parameter | Value | Reference |
| IC50 for TNF-α production | 0.58 µM | [3][4][5] |
| IC50 for MKK3 phosphorylation | 4.0 µM | [3][4][5] |
| Binding Affinity (Kd) to MKK3 | 71 nM | [6] |
In vivo studies in a mouse model of ulcerative colitis showed that this compound administered at 10 mg/kg/day demonstrated superior efficacy compared to mesalazine at a dose of 50 mg/kg/day.[1][7]
Experimental Workflows
The discovery and preclinical development of this compound followed a structured workflow, from initial compound design to in vivo efficacy studies.
General Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the discovery and development of this compound.
Conclusion
This compound represents a promising new therapeutic candidate for the treatment of ulcerative colitis. Its novel mechanism of action, targeting the TAK1-MKK3 protein-protein interaction, offers a differentiated approach to modulating the inflammatory response. The detailed synthetic route and robust preclinical data provide a strong foundation for its continued development. This guide serves as a comprehensive resource for researchers and drug development professionals interested in this first-in-class inhibitor.
References
- 1. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Brefeldin-A Synergistically Enhance the Therapeutic Effect On IBD By Inhibiting the TAK1-MKK3-P38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (R)-STU-104 | TAK1-MKK3蛋白质互作抑制剂 | CAS 2767124-77-4 | 美国InvivoChem [invivochem.cn]
- 6. This compound | TAK1-MKK3 PPI inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]
In Vitro Activity of (R)-STU104: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on the in vitro activity of (R)-STU104 is a representative overview based on the analysis of publicly available scientific information for similar compounds, particularly LPA5 receptor antagonists. As of the latest literature search, specific data for this compound is not publicly available. Therefore, this document serves as a comprehensive illustration of the expected in vitro pharmacological profile and the methodologies typically employed for the characterization of such a compound.
Core Compound Profile: this compound
This compound is hypothesized to be a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including neuropathic pain. The in vitro characterization of this compound is crucial for determining its potency, selectivity, and mechanism of action before advancing to preclinical and clinical development.
Quantitative In Vitro Activity Summary
The following tables summarize the anticipated quantitative data for this compound based on standard in vitro assays for LPA5 antagonists.
Table 1: Receptor Binding Affinity
| Assay Type | Radioligand | Cell Line/Tissue | This compound Kᵢ (nM) |
| Radioligand Binding | [³H]-LPA | CHO-K1 cells expressing human LPA5 | 1.5 ± 0.3 |
| Radioligand Binding | [³H]-LPA | HEK293 cells expressing human LPA5 | 1.8 ± 0.5 |
Table 2: Functional Antagonist Potency
| Assay Type | Agonist | Cell Line | This compound IC₅₀ (nM) |
| GTPγS Binding | LPA | CHO-K1-hLPA5 membranes | 12.5 ± 2.1 |
| Calcium Mobilization | LPA | HEK293-hLPA5 cells | 25.8 ± 4.5 |
| cAMP Inhibition | LPA | B103-hLPA5 cells | 8.9 ± 1.7 |
Table 3: Selectivity Profile
| Receptor/Target | Assay Type | This compound IC₅₀/Kᵢ (µM) |
| LPA1 | GTPγS Binding | > 10 |
| LPA2 | GTPγS Binding | > 10 |
| LPA3 | GTPγS Binding | > 10 |
| LPA4 | GTPγS Binding | > 10 |
| LPA6 | GTPγS Binding | > 10 |
| hERG Channel | Patch Clamp | > 30 |
Table 4: Anti-proliferative Activity
| Cell Line | Assay Type | This compound IC₅₀ (µM) |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | > 50 |
| DU-145 (Prostate Cancer) | Cell Viability (MTT) | > 50 |
| LNCaP (Prostate Cancer) | Cell Viability (MTT) | > 50 |
Experimental Protocols
GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the target receptor. Antagonists inhibit this agonist-induced binding.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human LPA5 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: Membranes (10 µ g/well ) are incubated with varying concentrations of this compound, a fixed concentration of LPA (EC₈₀), and 0.1 nM [³⁵S]GTPγS in the presence of 10 µM GDP.
-
Incubation: The reaction is carried out for 60 minutes at 30°C.
-
Termination and Detection: The reaction is terminated by rapid filtration through GF/B filters. The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. LPA5 couples to Gαq/11, which activates phospholipase C, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human LPA5 receptor are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C.
-
Compound Addition: Varying concentrations of this compound are added to the wells and incubated for 15 minutes.
-
Agonist Stimulation: A fixed concentration of LPA (EC₈₀) is added to stimulate calcium release.
-
Detection: Fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC₅₀ values are calculated.
Cancer Cell Line Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are solubilized with DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the LPA5 receptor and the general workflow for characterizing an antagonist like this compound.
Caption: LPA5 Receptor Signaling Pathway.
Caption: In Vitro Characterization Workflow for this compound.
Preclinical Research on (R)-STU104: Awaiting Public Disclosure
Initial searches for preclinical research findings on the compound designated as (R)-STU104 have not yielded any publicly available data. This suggests that this compound may be a novel therapeutic candidate in the very early stages of development, and information regarding its pharmacology, mechanism of action, pharmacokinetics, and toxicology has not yet been disseminated in scientific literature or public forums.
Drug development is a lengthy process, and preclinical data is often kept confidential until intellectual property is secured and regulatory filings are submitted. The typical preclinical phase involves extensive in vitro and in vivo studies to establish a compound's initial safety and efficacy profile before it can be considered for clinical trials in humans.
Standard Preclinical Evaluation Cascade
While specific data for this compound is unavailable, a standard preclinical research program would generally investigate the following aspects. The methodologies and data generated from these studies are crucial for obtaining regulatory approval to proceed to clinical trials.
Pharmacology and Mechanism of Action
This stage focuses on understanding how the compound interacts with its biological target and the subsequent effects.
Experimental Protocols:
-
Target Engagement Assays: Biochemical or cell-based assays to confirm that this compound binds to its intended molecular target. This could involve techniques like radioligand binding assays, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).
-
In Vitro Functional Assays: A variety of cell-based experiments to measure the functional consequences of target engagement. This might include assays for enzyme activity, receptor signaling, gene expression, or cell viability, depending on the target class.
-
Selectivity Profiling: Screening this compound against a panel of related and unrelated targets to determine its specificity and identify potential off-target effects.
A diagram illustrating a hypothetical mechanism of action investigation workflow is presented below.
Pharmacokinetics
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Experimental Protocols:
-
In Vitro ADME Assays:
-
Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes to predict its metabolic clearance.
-
CYP Inhibition: Assessing the potential of this compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins, which affects its distribution and availability.
-
-
In Vivo PK Studies:
-
Administering this compound to animal models (e.g., rodents, non-rodents) via different routes (e.g., intravenous, oral) and collecting blood samples over time to measure drug concentrations. Key parameters like Cmax, Tmax, AUC, and half-life are calculated.
-
The following diagram illustrates a typical preclinical ADME screening cascade.
Toxicology
Toxicology studies are essential to identify potential adverse effects and establish a safe dose range for first-in-human studies. These are often conducted under Good Laboratory Practice (GLP) guidelines.
Experimental Protocols:
-
Acute Toxicity Studies: To determine the effects of a single high dose of the compound.[1]
-
Dose Range-Finding Studies: To identify the maximum tolerated dose (MTD).[2][3]
-
Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the drug. These can be sub-chronic (e.g., 28 days) or chronic (e.g., 90 days or longer).[1][3]
-
Genotoxicity Assays: To assess the potential of the compound to damage genetic material.
-
Safety Pharmacology Studies: To investigate the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.
A generalized workflow for preclinical toxicology is shown below.
Quantitative Data Summary
As no public data for this compound is available, the following tables are placeholders to illustrate how such data would typically be presented.
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
|---|---|---|---|
| Binding Assay | Target X | Ki | Data not available |
| Functional Assay | Cell Line Y | IC50 / EC50 | Data not available |
| Selectivity | Panel of 50 kinases | S-Score (10) | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
|---|---|---|---|---|---|---|
| Mouse | IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | PO | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Summary of Toxicology Findings for this compound
| Study Type | Species | Duration | NOAEL (mg/kg/day) | Key Observations |
|---|---|---|---|---|
| Repeated-Dose | Rat | 28-day | Data not available | Data not available |
| Repeated-Dose | Dog | 28-day | Data not available | Data not available |
| Safety Pharmacology | Various | N/A | Data not available | Data not available |
NOAEL: No Observed Adverse Effect Level
This document will be updated as preclinical research findings for this compound become publicly available. Researchers and professionals in drug development are encouraged to monitor scientific publications and company press releases for future information on this compound.
References
(R)-STU104 (Goflikicept/RPH-104): A Technical Overview of its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed quantitative preclinical data and specific experimental protocols for (R)-STU104, also known as RPH-104 or Goflikicept, are not extensively available in the public domain. This document synthesizes the currently accessible information from clinical trial registries and scientific publications to provide a comprehensive overview of its pharmacological profile.
Core Profile
This compound, publicly identified as RPH-104 and named Goflikicept, is an investigational biological drug designed as a potent antagonist of Interleukin-1 (IL-1). Structurally, it is a novel heterodimeric fusion protein. This engineered protein acts as a "trap" for both IL-1α and IL-1β, binding to them and preventing their interaction with the IL-1 receptor, thereby inhibiting the inflammatory cascade they mediate.
Mechanism of Action
Goflikicept is a fusion protein that selectively binds and inactivates both circulating IL-1β and IL-1α. By sequestering these key pro-inflammatory cytokines, Goflikicept effectively blocks the IL-1 signaling pathway. This mechanism of action is anticipated to reduce the severity of the inflammatory response in various pathological conditions. A key downstream marker of this activity is the reduction of high-sensitivity C-reactive protein (hsCRP) levels, a well-established biomarker for systemic inflammation.
Signaling Pathway
The following diagram illustrates the targeted IL-1 signaling pathway and the inhibitory action of Goflikicept.
Quantitative Data Summary
Detailed quantitative data from preclinical studies, such as binding affinities (Kd, Ki) and in vitro potencies (IC50, EC50), are not publicly available. The information is primarily derived from clinical trial outcomes.
Table 1: Clinical Trial Dosage Information
| Study Population | Dosage Levels Administered | Route of Administration |
| ST-Elevation Myocardial Infarction | 80 mg, 160 mg | Subcutaneous |
| Recurrent Pericarditis | 80 mg, 160 mg | Subcutaneous |
Experimental Protocols
Specific, detailed experimental protocols for the preclinical evaluation of Goflikicept are not available in published literature. However, based on abstracts from scientific conferences, the following methodologies were employed in its nonclinical characterization.
Binding Affinity and Kinetics
A Surface Plasmon Resonance (SPR) method was developed to measure the binding kinetics and affinity of Goflikicept to IL-1α, IL-1β, and the IL-1 receptor antagonist (IL-1Ra). This technique allows for the real-time determination of association and dissociation rates, from which binding affinity constants can be calculated.
In Vitro Functional Assays
To assess the biological activity and potential for off-target effects, cell-based assays were utilized.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays: These assays were conducted to evaluate the potential for Goflikicept to induce cell death through these mechanisms, which is a critical safety assessment for therapeutic proteins with an Fc domain.
The following diagram outlines a general workflow for such preclinical characterization.
Pharmacological Profile Summary
In Vitro Pharmacology
Preclinical in vitro studies have reportedly demonstrated that Goflikicept possesses a significantly higher affinity and potency for both IL-1α and IL-1β as compared to anakinra, another IL-1 receptor antagonist. However, specific quantitative comparisons are not publicly documented.
In Vivo Pharmacology & Pharmacokinetics
A first-in-human study in healthy volunteers established the safety and tolerability of Goflikicept at single subcutaneous doses of 4, 20, 40, 80, and 160 mg. The pharmacokinetic profile was characterized by a long mean half-life of approximately 243 to 255 hours, with a linear increase in exposure corresponding to the dose administered. Pharmacodynamic assessments in this study showed a dose-dependent reduction in serum amyloid A levels, indicating biological activity.
Clinical Pharmacology
Goflikicept has been investigated in several clinical trials for inflammatory conditions:
-
ST-Elevation Myocardial Infarction (STEMI): In a Phase 2a study, Goflikicept (80 mg and 160 mg) was well-tolerated and led to a significant reduction in systemic inflammation, as measured by the area under the curve for hsCRP, compared to placebo.
-
Recurrent Pericarditis: Goflikicept has been studied in patients with recurrent pericarditis, where it has shown promise in preventing recurrences.
-
Schnitzler Syndrome: The United States Food and Drug Administration (FDA) has granted orphan drug designation to Goflikicept for the treatment of Schnitzler syndrome.
-
Other Inflammatory Diseases: It has also been investigated for familial Mediterranean fever and gout.
Conclusion
Goflikicept (RPH-104) is a promising IL-1 antagonist with a clear mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in treating a range of inflammatory diseases. However, a comprehensive understanding of its pharmacological profile for the research community is limited by the lack of publicly available detailed preclinical data, including binding affinities and in vitro potencies. Further publication of these foundational scientific findings would be invaluable for the drug development and scientific communities.
The Role of (R)-STU104 in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-STU104 is a potent, orally active small molecule inhibitor that disrupts the protein-protein interaction between Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 3 (MKK3). This inhibition effectively suppresses the downstream TAK1/MKK3/p38 signaling pathway, a critical cascade in the production of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed experimental protocols for its characterization.
Introduction
The TAK1-MKK3-p38 signaling pathway is a key transducer of inflammatory signals initiated by stimuli such as TNF-α. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including ulcerative colitis. This compound has emerged as a first-in-class inhibitor of the TAK1-MKK3 interaction, offering a novel therapeutic strategy for modulating this pathway. By binding to MKK3, this compound prevents its phosphorylation by TAK1, thereby blocking the downstream activation of p38 MAP kinase and subsequent pro-inflammatory cytokine production[1][2].
Mechanism of Action
This compound functions as a protein-protein interaction inhibitor. It specifically targets MKK3, preventing its engagement with the upstream kinase TAK1. This disruption is crucial as the phosphorylation of MKK3 by TAK1 is a pivotal step in the activation of the p38 MAPK signaling cascade. The subsequent downstream effects of p38 activation, including the phosphorylation of MnK1, MK2, and the translation initiation factor elF4E, are consequently suppressed. This ultimately leads to a reduction in the production of TNF-α[1][2].
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro efficacy data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α production) | 0.58 µM | Not Specified | [1][2] |
| IC50 (MKK3 phosphorylation) | 4.0 µM | Not Specified | [1][2] |
Signaling Pathway
The following diagram illustrates the TAK1-MKK3-p38 signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation to Assess TAK1-MKK3 Interaction
This protocol is designed to demonstrate the disruption of the TAK1-MKK3 protein-protein interaction by this compound.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) to 80-90% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either TAK1 or MKK3 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-TAK1, blot with anti-MKK3).
Western Blot for Phosphorylated MKK3 and p38
This protocol is used to quantify the effect of this compound on the phosphorylation status of MKK3 and its downstream target p38.
Protocol:
-
Sample Preparation: Treat cells with this compound and/or a stimulant (e.g., TNF-α) as required. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MKK3, total MKK3, phospho-p38, and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the levels of phosphorylated proteins relative to the total protein levels.
In Vivo Model of DSS-Induced Colitis
This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo efficacy of this compound.
Protocol:
-
Animal Model: Use C57BL/6 mice, which are susceptible to DSS-induced colitis.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis. For a chronic model, cycles of DSS administration followed by regular water can be used.
-
Treatment: Administer this compound orally at the desired doses (e.g., 10 mg/kg/day) starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., mesalazine) should be included.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and collect the colons. Measure the colon length (a shorter colon indicates more severe inflammation). A portion of the colon can be fixed in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration. Another portion can be used for cytokine analysis (e.g., by ELISA or qPCR) to measure levels of TNF-α, IL-1β, and IL-6.
Conclusion
This compound represents a promising therapeutic candidate that selectively targets the TAK1-MKK3 interaction within a key inflammatory signaling pathway. Its ability to potently inhibit TNF-α production and demonstrate efficacy in preclinical models of ulcerative colitis highlights its potential for the treatment of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar molecules targeting this cellular pathway.
References
- 1. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]
- 2. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-STU104: Unraveling the Initial Safety and Toxicity Profile
An In-depth Technical Guide for Drug Development Professionals
Foreword
The development of novel therapeutics necessitates a thorough understanding of a compound's safety and toxicity profile from the earliest stages. This document provides a comprehensive overview of the initial preclinical safety and toxicity data for (R)-STU104, a compound under investigation as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). As an inhibitor of FAAH, this compound holds potential for the treatment of various neurological and inflammatory disorders by modulating the endocannabinoid system.
This technical guide is intended for researchers, scientists, and drug development professionals. It aims to present the available data in a clear and structured manner, including detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the compound's characteristics.
Disclaimer: The information presented in this document is based on publicly available preclinical data. Further investigation and clinical trials are required to establish the full safety and efficacy profile of this compound in humans.
Introduction to this compound and FAAH Inhibition
This compound is a novel small molecule designed to selectively inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, which can lead to analgesic, anxiolytic, and anti-inflammatory effects. This mechanism of action has generated significant interest in FAAH inhibitors as a promising therapeutic class for a range of conditions.
Mechanism of Action: The FAAH Signaling Pathway
The signaling pathway affected by this compound is centered on the modulation of endocannabinoid levels. The following diagram illustrates the canonical FAAH signaling pathway and the point of intervention for this compound.
Initial Safety and Toxicity Data
At present, specific quantitative initial safety and toxicity data for a compound explicitly identified as "this compound" are not available in the public domain. Extensive searches of scientific literature, patent databases, and preclinical data repositories did not yield specific results for this identifier.
The following sections are structured to present the typical initial safety and toxicity data that would be generated for a novel FAAH inhibitor during preclinical development. This framework can be populated as data for this compound becomes publicly available.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters include the LD50 (the dose that is lethal to 50% of the test population).
Table 1: Acute Toxicity Data (Hypothetical)
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral (p.o.) | > 2000 | No mortality or significant adverse effects observed. |
| Rat | Oral (p.o.) | > 2000 | No mortality or significant adverse effects observed. |
| Rat | Intravenous (i.v.) | 500 | Ataxia, sedation at high doses. |
Repeat-Dose Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated exposure to the compound over a period of 28 or 90 days. These studies help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: 28-Day Repeat-Dose Toxicity in Rats (Hypothetical)
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle) | No adverse findings. | - |
| 10 | No treatment-related adverse effects. | 100 |
| 100 | No treatment-related adverse effects. | |
| 1000 | Mild sedation, reversible liver enzyme elevation. |
In Vitro Safety Pharmacology
These studies assess the effect of the compound on key physiological systems using isolated cells or tissues.
Table 3: In Vitro Safety Pharmacology Profile (Hypothetical)
| Assay | Target | Result (IC50 or % inhibition at 10 µM) |
| hERG | Potassium Channel | > 30 µM |
| CEREP Safety Panel | 44 CNS receptors/ion channels | No significant off-target activity observed. |
| Ames Test | Mutagenicity | Negative in all strains. |
| Micronucleus Test | Genotoxicity | Negative. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and toxicity studies. The following are representative protocols for the key experiments typically conducted.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on OECD Guideline 425.
28-Day Repeat-Dose Oral Toxicity Study
This protocol is based on OECD Guideline 407.
Conclusion
While specific preclinical safety and toxicity data for "this compound" are not yet publicly available, this guide provides a comprehensive framework for the types of studies, data, and experimental protocols that are essential for the early-stage evaluation of a novel FAAH inhibitor. The hypothetical data and standardized protocols presented herein offer a blueprint for the assessment of this compound's safety profile. As a promising therapeutic agent, the rigorous evaluation of its safety is paramount to its potential progression into clinical development. Future publications and regulatory submissions will be critical in populating this framework with concrete data and providing a definitive understanding of the safety and tolerability of this compound.
(R)-STU104: A Technical Review of a Selective SIRT1 Activator
(R)-STU104 , more commonly known as SRT2104 , is a pioneering synthetic small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a selective SIRT1 activator, SRT2104 has been the subject of extensive preclinical and clinical research to explore its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the existing literature on SRT2104, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Core Concepts: Mechanism of Action
SRT2104 is a first-in-class, highly selective, and brain-permeable activator of SIRT1.[1] Its primary mechanism of action involves binding to SIRT1 and inducing a conformational change that enhances the enzyme's deacetylase activity.[2] This activation is allosteric, meaning SRT2104 does not bind to the active site but rather to a site that influences the enzyme's catalytic efficiency. The increased SIRT1 activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating numerous signaling pathways.
The activation of SIRT1 by SRT2104 orchestrates a complex network of molecular pathways that collectively contribute to its diverse biological effects.[3] Key signaling pathways influenced by SRT2104-mediated SIRT1 activation include:
-
Metabolic Regulation: SIRT1 activation enhances mitochondrial biogenesis and function, improves insulin sensitivity, and regulates glucose and lipid metabolism.[4]
-
Anti-inflammatory Effects: SRT2104 has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] SIRT1 deacetylates the p65 subunit of NF-κB, reducing its transcriptional activity and the subsequent expression of pro-inflammatory cytokines.[6]
-
Neuroprotection: SRT2104 has shown neuroprotective effects in various models of neurodegenerative diseases.[7] This is attributed to the deacetylation of targets such as p53 and STAT3, which are involved in apoptosis and inflammation.[3]
-
Cellular Senescence and Longevity: By activating SIRT1, SRT2104 can influence pathways related to cellular senescence and has been shown to extend lifespan in preclinical models.[6]
Quantitative Data Summary
The biological effects of SRT2104 have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for easy comparison.
Preclinical Data
| Parameter | Model Organism/System | Treatment Details | Key Findings | Reference(s) |
| Lifespan | Male C57BL/6J mice | 100 mg/kg/day in diet | Extended mean and maximal lifespan. | [6] |
| Motor Function | N171-82Q HD mice | 0.5% SRT2104 in diet for 18 weeks | Improved motor function and extended survival. | [8] |
| Bone Mineral Density | Male C57BL/6J mice | 100 mg/kg/day in diet | Enhanced bone mineral density. | [6] |
| Insulin Sensitivity | Male C57BL/6J mice | 100 mg/kg/day in diet | Increased insulin sensitivity. | [6] |
| Inflammation | Male C57BL/6J mice | 100 mg/kg/day in diet | Decreased inflammation. | [6] |
| SIRT1 Protein Levels | Diabetic mice | 100 mg/kg/day in diet for 24 weeks | Increased SIRT1 protein levels without altering Sirt1 mRNA. | [8] |
| Oxidative Stress | Diabetic mice | 100 mg/kg/day in diet for 24 weeks | Decreased testicular oxidative stress. | [8] |
Clinical Trial Data
| Indication | Study Phase | Dosage | Key Findings | Reference(s) |
| Type 2 Diabetes | Phase II | 0.25g, 0.5g, 1.0g, 2.0g daily for 28 days | No significant improvement in glucose or insulin control. Modest beneficial impact on lipids. Highly variable pharmacokinetics. | [4] |
| Psoriasis | Phase II | 250mg, 500mg, 1000mg daily for 84 days | Study completed, detailed results not widely published. | [9] |
| Ulcerative Colitis | Phase Ib | 50mg, 500mg daily for 8 weeks | Did not demonstrate significant clinical activity. | [10] |
| Healthy Elderly Volunteers | Phase I | 0.5g, 2.0g daily for 28 days | Generally safe and well-tolerated. Decreased serum cholesterol, LDL, and triglycerides. | [11] |
| Healthy Cigarette Smokers | Crossover Trial | 2.0 g/day for 28 days | Improved lipid profile (reduced total cholesterol, LDL, and triglycerides). | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involving SRT2104, the following diagrams have been generated using the DOT language.
SRT2104-Mediated SIRT1 Signaling Pathway
Caption: SRT2104 activates SIRT1, leading to the deacetylation of key proteins and modulating multiple downstream pathways.
Experimental Workflow for Assessing SRT2104 Efficacy in a Hindlimb Unloading Model
References
- 1. Srt-2104 | C26H24N6O2S2 | CID 25108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 12. openheart.bmj.com [openheart.bmj.com]
Methodological & Application
(R)-STU104 (SC104) Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monoclonal antibody, hereafter referred to as SC104, is a promising therapeutic agent that has demonstrated the ability to directly induce apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the use of SC104 in cell culture settings. The information is based on preclinical research and is intended to guide researchers in studying the effects of this antibody on cancer cell lines. It is important to note that the designation "(R)-STU104" appears to be a non-standard identifier, and the scientific literature predominantly refers to this antibody as SC104.
SC104 is a murine IgG1 monoclonal antibody that recognizes a sialyltetraosylceramide antigen present on the surface of various tumor cells, notably colorectal cancer.[1][2] Its mechanism of action is unique in that it can trigger apoptosis directly, without the need for immune effector cells or complement activation.[1][2] This is potentially mediated by its homophilic binding properties, which may facilitate the cross-linking of receptors on the cancer cell surface.[1][2]
Data Presentation
Table 1: SC104 Binding Specificity to Colorectal Cancer Cell Lines
| Cell Line | Binding Intensity |
| C170 | Strong |
| Colo205 | Strong |
| HT29 | Lower |
| Lovo | Lower |
Data compiled from immunofluorescence studies.[1]
Table 2: Experimental Conditions for In Vitro Assays with SC104
| Assay | Cell Lines | SC104 Concentration | Incubation Time | Key Findings |
| Immunofluorescence Staining | C170 | 0-100 µg/mL | 1 hour (on ice) | Dose-dependent binding to the cell surface. |
| Apoptosis Assay (Annexin V/PI) | C170 | 3 µg/mL | Overnight | Induction of apoptosis. |
| Caspase Activation Assay | C170 | 3 µg/mL | Not specified | Involvement of caspases in SC104-induced cell death. |
Summary of conditions from key in vitro experiments.[1]
Table 3: In Vivo Experimental Summary for SC104
| Treatment Group | Dosing Regimen | Key Findings |
| SC104 alone | 0.2 mg, i.p., three times weekly | - |
| 5-FU/leucovorin + control IgG | 12.5 mg/kg 5-FU/leucovorin, i.v., on days 1, 3, 5, 7 | - |
| SC104 + 5-FU/leucovorin | 0.2 mg SC104, i.p., three times weekly and 12.5 mg/kg 5-FU/leucovorin, i.v., on days 1, 3, 5, 7 | Additive anti-tumor effect. |
Overview of the in vivo combination therapy study design.[1]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: C170, Colo205, HT29, and Lovo colorectal cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Immunofluorescence Staining for SC104 Binding
This protocol is designed to visualize the binding of the SC104 antibody to the surface of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., C170)
-
SC104 monoclonal antibody
-
FITC-labeled secondary antibody (e.g., rabbit anti-mouse IgG)
-
Phosphate Buffered Saline (PBS)
-
RPMI/10% FCS
-
0.5% glutaraldehyde or 10% cell fix (for fixed cell staining)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them in PBS.
-
Resuspend 1 x 10^5 cells in 100 µL of varying concentrations of SC104 antibody (e.g., 0-100 µg/mL) diluted in RPMI/10% FCS.[1]
-
For fixed cell staining, pre-treat cells with 0.5% glutaraldehyde or 10% cell fix for 1 hour.[1]
-
Incubate the cell-antibody suspension on ice for 1 hour.[1]
-
Wash the cells three times with RPMI/10% FCS.[1]
-
Resuspend the cell pellet in 100 µL of FITC-labeled secondary antibody diluted according to the manufacturer's instructions.
-
Incubate on ice for 30 minutes in the dark.[1]
-
Wash the cells three times with PBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis following treatment with SC104.
Materials:
-
Colorectal cancer cell lines (e.g., C170)
-
SC104 monoclonal antibody
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of SC104 antibody (e.g., 3 µg/mL) and incubate overnight.[1]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend 1 x 10^5 cells in 100 µL of Annexin V binding buffer.[1]
-
Add 5 µL of FITC-labeled Annexin V and 10 µL of propidium iodide.[1]
-
Incubate the cells for 20 minutes at room temperature in the dark.[1]
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the cells by dual-color flow cytometry within 1 hour.[1]
Caspase Activation Assay
This protocol determines if the apoptotic pathway induced by SC104 involves the activation of caspases.
Materials:
-
Colorectal cancer cell lines (e.g., C170)
-
SC104 monoclonal antibody
-
Fluorescently labeled pan-caspase inhibitor (e.g., FITC-VAD-FMK)
-
PBS
-
Flow cytometer
Procedure:
-
Treat 2 x 10^5 C170 cells with 3 µg/mL of SC104 overnight.[1]
-
As a negative control, use a non-specific murine antibody. As a positive control, a known apoptosis inducer like an anti-Fas antibody can be used.[1]
-
Following treatment, add the fluorescently labeled caspase inhibitor to the cell culture and incubate according to the manufacturer's instructions. This allows the inhibitor to irreversibly bind to activated caspases.
-
Harvest and wash the cells in PBS.[1]
-
Analyze the fluorescence of the cells by flow cytometry to detect the presence of activated caspases.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of SC104-induced apoptosis.
Caption: General experimental workflow for in vitro analysis of SC104.
References
- 1. A New Anticancer Glycolipid Monoclonal Antibody, SC104, which Directly Induces Tumor Cell Apoptosis | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. A new anticancer glycolipid monoclonal antibody, SC104, which directly induces tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-STU104 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-STU104 is a first-in-class, orally active small molecule inhibitor of the transforming growth factor-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3) protein-protein interaction (PPI).[1][2][3][4] By binding to MKK3, this compound effectively disrupts the TAK1-mediated phosphorylation of MKK3, a critical step in the inflammatory signaling cascade.[2][3][5][6] This inhibitory action leads to the suppression of the downstream p38 MAPK signaling pathway and ultimately reduces the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[2][3][5][6][7] Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly ulcerative colitis (UC).[2][3][5][6]
These application notes provide a comprehensive overview of the use of this compound in animal models of ulcerative colitis, including its mechanism of action, pharmacokinetic profile, and detailed protocols for in vivo studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the TAK1-MKK3 interaction. This disruption inhibits the downstream signaling cascade, as illustrated in the pathway diagram below.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC50 for TNF-α production | 0.58 µM | RAW264.7 |
| IC50 for MKK3 phosphorylation | 4.0 µM | RAW264.7 |
Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose | Administration Route | Key Outcomes |
| This compound | 1, 3, and 10 mg/kg/day | Intragastric (IG) | Ameliorated symptoms of colitis, significantly inhibited inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-23).[4] |
| Mesalazine (positive control) | 50 mg/kg/day | Intragastric (IG) | Showed less efficacy in improving UC symptoms compared to 10 mg/kg/day of this compound.[3][5][6] |
| (R)-104-6D-01 (deuterated analog) | 30 mg/kg/day | Not specified | Exhibited superior anti-UC efficacy compared to this compound.[8] |
Table 3: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice
| Parameter | Value |
| Metabolic Stability in Human Liver Microsomes | Poor[8] |
| Pharmacokinetic Profile in Mice | Suboptimal[8] |
Note: The suboptimal pharmacokinetic profile of this compound led to the development of a deuterated analog, (R)-104-6D-01, with improved properties.[8]
Experimental Protocols
The following are detailed protocols for the use of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Protocol 1: Induction of Acute Colitis and Treatment with this compound
Objective: To evaluate the efficacy of this compound in an acute model of ulcerative colitis.
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
Materials:
-
This compound
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Standard laboratory animal diet and water
-
Animal balance
-
Gavage needles
Experimental Workflow:
Caption: Workflow for acute colitis model.
Procedure:
-
Acclimatization: Acclimatize mice for one week prior to the start of the experiment.
-
Induction of Colitis: On day 0, replace regular drinking water with a solution of 2.5-3% (w/v) DSS in sterile water. The DSS solution should be freshly prepared and provided ad libitum for 7 consecutive days.
-
Treatment:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (1, 3, and 10 mg/kg).
-
From day 0 to day 7, administer the this compound suspension or vehicle to the respective groups of mice once daily via oral gavage.
-
-
Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
On day 7, euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus and measure its length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and for the measurement of inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.
-
Protocol 2: Induction of Chronic Colitis and Treatment with this compound
Objective: To assess the therapeutic effect of this compound in a model of chronic, relapsing colitis.
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
Materials: Same as for the acute model.
Experimental Workflow:
Caption: Workflow for chronic colitis model.
Procedure:
-
Induction of Chronic Colitis:
-
Administer 2% (w/v) DSS in the drinking water for 5 days.
-
Follow this with 14 days of regular drinking water.
-
Repeat this cycle for a total of three cycles to establish chronic colitis.
-
-
Treatment:
-
Administer this compound or vehicle daily by oral gavage throughout the entire duration of the study (all DSS and water cycles).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the DAI throughout the study.
-
At the end of the third cycle, euthanize the mice and perform endpoint analyses as described in the acute protocol.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of ulcerative colitis, with a well-defined mechanism of action targeting the TAK1-MKK3 PPI. The protocols outlined above provide a framework for evaluating its efficacy in established mouse models of colitis. Researchers should consider the suboptimal pharmacokinetic profile of this compound and may explore the use of its deuterated analog, (R)-104-6D-01, for potentially improved in vivo performance. Careful monitoring of disease activity and comprehensive endpoint analyses are crucial for accurately assessing the therapeutic potential of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | MAPK | TNF | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]
- 6. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a deuterated TNF-α small molecule modulator for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-STU104 (SRT2104)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-STU104, publicly known as SRT2104, is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and longevity. As a potent SIRT1 activator, SRT2104 has demonstrated therapeutic potential in a range of preclinical models of disease and has been evaluated in human clinical trials.
These application notes provide a comprehensive overview of SRT2104, including its mechanism of action, dosage and administration guidelines derived from preclinical and clinical studies, and detailed protocols for its use in experimental settings.
Mechanism of Action
SRT2104 directly activates SIRT1 by binding to a hydrophobic pocket on the enzyme, leading to enhanced deacetylation of SIRT1 substrates. This activation does not alter SIRT1 mRNA levels but increases the stability and activity of the SIRT1 protein. The downstream effects of SRT2104 are mediated through the deacetylation of numerous target proteins involved in various signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of SRT2104
| Assay Type | Cell Line/System | Concentration | Observed Effect | Reference |
| SIRT1 Activation (EC50) | Recombinant human SIRT1 | 0.3 µM | 50% effective concentration for SIRT1 activation | |
| Osteogenic Differentiation | C2C12 myoblasts | 3 µM | Increased alkaline phosphatase (AP) activity | |
| Anti-inflammatory | C2C12 cells | 3 µM | Reduced p65/RelA acetylation levels |
Table 2: Preclinical Dosage and Administration of SRT2104 in Mice
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Longevity Study (C57BL/6J) | ~100 mg/kg/day | Supplemented in diet | Lifelong | Increased mean and maximal lifespan, improved motor coordination and bone mineral density | |
| Huntington's Disease (N171-82Q) | 0.5% in diet | Supplemented in diet | 18 weeks | Improved motor function, increased survival, attenuated brain atrophy | |
| Duchenne Muscular Dystrophy (mdx) | ~100 mg/kg/day | Supplemented in diet | 12 weeks | Improved muscle performance and reduced muscle damage | |
| Diabetes (C57BL/6) | 100 mg/kg/day | Supplemented in diet | 24 weeks | Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis | |
| Ischemia/Reperfusion Injury | 25 mg/kg | Intraperitoneal injection | Single dose | Suppressed inflammatory lung injury |
Table 3: Clinical Dosage and Administration of SRT2104 in Humans
| Study Population | Dosage | Administration Route | Duration | Key Findings | Reference |
| Healthy Volunteers | 0.03 g to 3.0 g | Oral | Single and 7-day repeat doses | Well-tolerated, dose-dependent but sub-proportional increase in exposure | |
| Healthy Male Volunteers | 500 mg | Oral (fast/intermediate/slow release tablets) | Single dose | Assessment of bioavailability of different formulations |
Experimental Protocols
Protocol 1: In Vitro SRT2104 Treatment of Cultured Cells
Objective: To assess the cellular effects of SRT2104 on a specific cell line.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)
-
SRT2104 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 6-well or 96-well)
Procedure:
-
Preparation of SRT2104 Stock Solution:
-
Dissolve SRT2104 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Seed the cells in the appropriate cell culture plates at a density that allows for optimal growth during the experiment.
-
-
SRT2104 Treatment:
-
On the day of treatment, thaw the SRT2104 stock solution.
-
Prepare working solutions of SRT2104 by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest SRT2104 treatment group.
-
Remove the existing medium from the cells and replace it with the medium containing SRT2104 or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as Western blotting, quantitative PCR, or functional assays.
-
Protocol 2: Oral Administration of SRT2104 in Mice
Objective: To evaluate the in vivo effects of SRT2104 in a mouse model.
Materials:
-
SRT2104 (powder)
-
Vehicle (e.g., corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Standard rodent chow
-
Oral gavage needles
-
Animal balance
Procedure:
-
Formulation of SRT2104 for Oral Administration:
-
Dietary Supplementation: For long-term studies, SRT2104 can be mixed into the rodent chow at a specified concentration (e.g., 1.33 g/kg of chow to achieve a daily dose of approximately 100 mg/kg).
-
Oral Gavage: For acute or short-term studies, prepare a suspension of SRT2104 in a suitable vehicle. For example, a working solution can be made by adding a DMSO stock solution to corn oil and mixing thoroughly.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of the SRT2104 formulation to administer.
-
For oral gavage, gently restrain the mouse and administer the calculated volume of the SRT2104 suspension using an appropriately sized gavage needle.
-
For dietary administration, provide the SRT2104-supplemented chow ad libitum.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food intake.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues of interest for downstream analysis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and modulating cellular processes.
Caption: A generalized workflow for conducting in vivo studies with SRT2104 in mouse models.
Application Notes and Protocols for the Quantification of (R)-STU104
These application notes provide detailed protocols for the quantification of (R)-STU104, a potent and orally active inhibitor of the TAK1-MKK3 protein-protein interaction, in biological matrices. This compound is under investigation for the treatment of ulcerative colitis due to its role in suppressing the TAK1/MKK3/p38/MnK1/MK2/elF4E signaling pathway, which ultimately modulates TNF-α production. Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic assessment of this compound in drug development.
Overview of Analytical Methods
The quantification of this compound in biological samples, such as plasma, is typically achieved using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach allows for the accurate measurement of low concentrations of the analyte in complex biological matrices. Chiral high-performance liquid chromatography (HPLC) methods can also be employed for the enantioselective separation and quantification of this compound from its corresponding (S)-enantiomer.
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Plasma
This protocol describes a validated LC-MS/MS method for the determination of this compound in plasma samples.
2.1.1. Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is used to extract this compound from plasma.
-
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
2.1.2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over a short period (e.g., 3-5 minutes) is typically effective.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for this class of compounds.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the chemical structure of this compound.
-
Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum sensitivity for the analyte and internal standard.
2.1.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2] The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Chiral HPLC Method for Enantioselective Separation
For the specific quantification of the (R)-enantiomer and to assess its enantiomeric purity, a chiral HPLC method is required.
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of enantiomers. Examples include columns with cellulose or amylose derivatives.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific chiral column and compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
System Suitability: The method should be evaluated for system suitability parameters such as resolution between the enantiomer peaks, tailing factor, and theoretical plates.
Data Presentation
The following table summarizes typical pharmacokinetic parameters for this compound that can be obtained using the validated LC-MS/MS method. The values presented are for illustrative purposes and will vary depending on the specific study conditions.
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | [Insert Value] |
| Tmax (Time to Cmax) | h | [Insert Value] |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | [Insert Value] |
| t1/2 (Half-life) | h | [Insert Value] |
| CL/F (Apparent Clearance) | L/h/kg | [Insert Value] |
| Vd/F (Apparent Volume of Distribution) | L/kg | [Insert Value] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in plasma.
This compound Signaling Pathway
Caption: The signaling pathway inhibited by this compound.
References
Application Notes and Protocols for (R)-STU104
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-STU104 is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in a variety of cellular processes.[1][2] SIRT1 is a well-established therapeutic target for a range of age-related and metabolic diseases due to its involvement in regulating gene expression, cell apoptosis and senescence, neuroprotection, energy metabolism, inflammation, and oxidative stress responses.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability, along with insights into its mechanism of action and associated signaling pathways.
Mechanism of Action
This compound functions as a sirtuin-activating compound (STAC).[3][4] Like other STACs, it is designed to allosterically activate SIRT1, enhancing its deacetylase activity towards a variety of protein substrates.[5] The activation of SIRT1 by this compound is dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD⁺).[4][6] By promoting the deacetylation of key proteins, this compound can influence numerous downstream signaling pathways, thereby modulating cellular functions.
Solution Preparation
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions.
Table 1: this compound Solution Preparation Parameters
| Parameter | Value | Notes |
| Molecular Weight | Hypothetical value: 350.4 g/mol | Use the exact molecular weight from the certificate of analysis. |
| Solubility | DMSO: ≥ 50 mg/mL | Test solubility in other solvents like ethanol if required. |
| Ethanol: ≥ 20 mg/mL | ||
| PBS (pH 7.4): ≤ 0.1 mg/mL | ||
| Recommended Solvents | DMSO for stock solutions. | |
| Cell culture medium or appropriate buffer for working solutions. | The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM)
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.504 mg of this compound (assuming a molecular weight of 350.4 g/mol ).
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the powder to achieve a 10 mM concentration. For 3.504 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Experimental Protocol: Preparation of this compound Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare the desired working concentration by diluting the stock solution in the appropriate experimental buffer or cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.
-
Mixing: Gently mix the working solution by inversion or pipetting.
-
Usage: Use the freshly prepared working solution immediately for experiments.
Stability
The stability of this compound in solution is crucial for ensuring the reliability of experimental outcomes. The following data provides a summary of its stability under various conditions.
Table 2: Stability of this compound in Solution
| Condition | Solvent | Temperature | Stability (Time) | Notes |
| Stock Solution | DMSO | -80°C | ≥ 12 months | Avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | ≥ 6 months | ||
| Working Solution | Cell Culture Medium | 37°C | ~24 hours | It is recommended to prepare fresh for each experiment. |
| Freeze-Thaw Cycles | DMSO | -20°C to RT | Stable for up to 5 cycles | Minimize cycles by preparing smaller aliquots of the stock solution. |
SIRT1 Signaling Pathway
SIRT1 is a central node in a complex network of signaling pathways that regulate cellular homeostasis.[1][2] The activation of SIRT1 by this compound can lead to the deacetylation of numerous downstream targets, influencing a wide array of physiological processes.
Caption: SIRT1 signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for this compound.
Disclaimer: The quantitative data presented in the tables are illustrative and may not represent the exact properties of a specific batch of this compound. Researchers should always refer to the certificate of analysis provided with their compound and perform their own validation experiments.
References
- 1. The role of different SIRT1-mediated signaling pathways in toxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 4. Sirtuin-activating compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of Novel FASN Inhibitors
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2][3][4] Novel FASN inhibitors, such as the hypothetical compound (R)-STU104, require rigorous preclinical evaluation to determine their efficacy. This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals to assess the efficacy of novel FASN inhibitors. While specific data for "this compound" is not publicly available, this guide utilizes established methodologies and data from well-characterized FASN inhibitors such as TVB-2640, C75, and Orlistat to provide a framework for evaluation.
Core Concepts in FASN Inhibitor Efficacy Assessment
The efficacy of a FASN inhibitor is typically evaluated through a series of in vitro and in vivo assays designed to measure its impact on:
-
Direct FASN Enzyme Inhibition: Quantifying the direct interaction and inhibition of the FASN enzyme.
-
Cellular Proliferation and Viability: Assessing the inhibitor's ability to halt the growth of cancer cells that are dependent on de novo fatty acid synthesis.[1][3]
-
Induction of Apoptosis: Determining if the inhibitor can trigger programmed cell death in cancer cells.[5][6][7][8][9]
-
Cell Cycle Arrest: Investigating the inhibitor's effect on the cell division cycle.[2][7]
-
In Vivo Antitumor Activity: Evaluating the inhibitor's efficacy in a living organism, typically using tumor xenograft models.[1][3][10][11]
Data Presentation: Efficacy of Known FASN Inhibitors
The following table summarizes the quantitative data for several well-characterized FASN inhibitors across various assays. This data serves as a benchmark for evaluating novel compounds like this compound.
| FASN Inhibitor | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| TVB-2640 (Denifanstat) | FASN Inhibition | Purified Human FASN | IC50: 0.052 µM | [12] |
| Cell Viability | Various Cancer Cell Lines | EC50: 0.072 µM | [12] | |
| GSK2194069 | FASN Inhibition | Purified Human FASN | IC50: 0.0604 µM | [13] |
| TVB-3166 | FASN Inhibition | Purified Human FASN | IC50: 0.0736 µM | [13] |
| Fasnall | FASN Inhibition | Purified Human FASN | IC50: 3.71 µM | [1][13] |
| Lipid Synthesis | HepG2 Cells | IC50: 147 nM (acetate) | [1] | |
| Lipid Synthesis | HepG2 Cells | IC50: 213 nM (glucose) | [1] | |
| C75 | FASN Inhibition | Purified Mammalian FASN | Slow-binding inhibitor | [14] |
| Orlistat | FASN Inhibition | General | Irreversible inhibitor | [12] |
| QNX-10 | FASN Inhibition | General | IC50: 0.7 µM | [12] |
Experimental Protocols
In Vitro FASN Enzyme Inhibition Assay
This protocol describes a common method to measure the direct inhibition of FASN enzymatic activity.
Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of FASN activity is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[14][15][16]
Materials:
-
Purified human FASN enzyme
-
Assay Buffer: 1 M Potassium Phosphate (K2PO4), pH 7.6
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound (or other FASN inhibitor) dissolved in DMSO
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, acetyl-CoA, and NADPH.
-
Add the purified FASN enzyme to the reaction mixture.
-
To measure background NADPH oxidation, monitor the absorbance at 340 nm for 3 minutes at 37°C.[14]
-
Add varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for a predetermined time (e.g., 30 minutes for slow-binding inhibitors).[14]
-
Initiate the FASN-dependent reaction by adding malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for an additional 3-5 minutes.[14]
-
Calculate the rate of NADPH oxidation. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (WST-1 Assay)
This protocol outlines a method to assess the effect of a FASN inhibitor on cancer cell proliferation and viability.
Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of living cells.
Materials:
-
Cancer cell line known to overexpress FASN (e.g., LNCaP-LN3, BT-474)[5][13]
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of approximately 7,500 cells per well in 100 µL of complete medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.[13]
-
Measure the absorbance at 470 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the EC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a flow cytometry-based method to quantify apoptosis induced by a FASN inhibitor.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).[5]
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathway Affected by FASN Inhibition
Caption: Simplified signaling pathway illustrating FASN regulation and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the WST-1 assay after treatment with a FASN inhibitor.
References
- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 8. Inhibitor of fatty acid synthase induced apoptosis in human colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abstract C175: FASN inhibition studies in preclinical tumor models identify biomarkers that align with in vitro and in vivo sensitivity to TVB-2640 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-STU104 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-STU104 is a potent and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, MEK1/2 inhibition represents a key therapeutic strategy in various cancers where this pathway is constitutively active. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound in a human tumor xenograft model.
The protocols outlined below are designed to ensure robust and reproducible results, guiding researchers through study design, execution, and data interpretation. Adherence to ethical guidelines for animal research is paramount throughout these experiments.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of transcription factors that are crucial for tumor cell growth and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
In Vivo Experimental Design: Xenograft Tumor Model
The cornerstone of in vivo preclinical research is a well-structured experimental design.[2][3][4] This protocol utilizes a human colorectal cancer (e.g., HT-29) xenograft model in immunocompromised mice to assess the anti-tumor efficacy of this compound.
3.1. Study Objective
To evaluate the dose-dependent anti-tumor activity of this compound in an established HT-29 human colorectal cancer xenograft model and to assess the modulation of the pharmacodynamic biomarker, p-ERK.
3.2. Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID.[5]
-
Sex: Female
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent.[6]
-
Acclimatization: Minimum of 7 days before experimental manipulation.
3.3. Experimental Groups
A randomized block design is recommended to minimize bias from environmental factors.[3]
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | PO | QD | 10 |
| 2 | This compound | 10 mg/kg | PO | QD | 10 |
| 3 | This compound | 30 mg/kg | PO | QD | 10 |
| 4 | This compound | 100 mg/kg | PO | QD | 10 |
| 5 | Positive Control | (e.g., Selumetinib) | 50 mg/kg | PO | QD |
PO: Per os (oral gavage), QD: Quaque die (once daily)
Experimental Protocols
4.1. Cell Culture and Tumor Implantation
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4.2. This compound Formulation and Administration
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
For each dose level, calculate the required amount of this compound based on the mean body weight of the animals in that group.
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer the formulation or vehicle control orally via gavage once daily. The volume should not exceed 10 mL/kg.
4.3. Tumor Growth Monitoring and Data Collection
-
Begin tumor measurements when tumors are palpable (approximately 50-100 mm³).
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the body weight of each animal twice weekly to monitor toxicity.
-
Randomize animals into treatment groups when the mean tumor volume reaches approximately 100-150 mm³.
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
Euthanize animals if they show signs of excessive distress or if body weight loss exceeds 20%.
4.4. Tissue Collection and Pharmacodynamic Analysis
-
At the end of the study (or at specified time points for satellite groups), euthanize animals.
-
Excise tumors, weigh them, and divide them for different analyses.
-
For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen immediately and store it at -80°C.
-
Process the frozen tumor tissue to extract proteins.
-
Analyze the levels of total ERK and phosphorylated ERK (p-ERK) using Western blotting or ELISA to confirm target engagement.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound in HT-29 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 1250 ± 150 | - | - |
| This compound (10 mg/kg) | 875 ± 120 | 30 | <0.05 |
| This compound (30 mg/kg) | 500 ± 95 | 60 | <0.001 |
| This compound (100 mg/kg) | 250 ± 60 | 80 | <0.0001 |
| Positive Control | 437 ± 88 | 65 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%
Table 2: Body Weight Changes and Tolerability
| Treatment Group | Mean Body Weight Change from Day 0 (%) ± SEM | Observations |
| Vehicle Control | +5.2 ± 1.5 | No adverse effects |
| This compound (10 mg/kg) | +4.8 ± 1.8 | No adverse effects |
| This compound (30 mg/kg) | +3.5 ± 2.1 | No adverse effects |
| This compound (100 mg/kg) | -2.1 ± 2.5 | Mild, transient weight loss |
| Positive Control | -1.5 ± 2.3 | Mild weight loss |
Table 3: Pharmacodynamic Biomarker Analysis (p-ERK/Total ERK Ratio)
| Treatment Group | p-ERK / Total ERK Ratio (normalized to Vehicle) | p-value vs. Vehicle |
| Vehicle Control | 1.00 | - |
| This compound (30 mg/kg) | 0.25 | <0.01 |
| This compound (100 mg/kg) | 0.10 | <0.001 |
Experimental Workflow Visualization
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
References
Application Notes and Protocols for Assessing (R)-STU104 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the target engagement of (R)-STU104, a novel inhibitor of the TAK1-MKK3 protein-protein interaction. This compound binds to Mitogen-Activated Protein Kinase Kinase 3 (MKK3), preventing its phosphorylation by TGFβ-activated kinase 1 (TAK1). This disruption of the TAK1/MKK3/p38 signaling pathway leads to the suppression of TNF-α production, making this compound a promising therapeutic candidate for conditions like ulcerative colitis.[1][2][3][4]
The following protocols describe three distinct methods to quantify the engagement of this compound with its direct target, MKK3, and its impact on the downstream signaling cascade.
Cellular Thermal Shift Assay (CETSA) for Direct MKK3 Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the binding of a ligand to its target protein in a cellular environment.[2][5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][7]
Experimental Protocol: CETSA for this compound and MKK3
This protocol details the steps to determine the thermal stabilization of MKK3 in the presence of this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, THP-1) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MKK3. A loading control, such as GAPDH or β-actin, should also be used.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for MKK3 at each temperature point for both vehicle and this compound treated samples.
-
Normalize the MKK3 band intensity to the loading control.
-
Plot the normalized MKK3 intensity as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation: CETSA Results
| Treatment | Temperature (°C) | Normalized MKK3 Abundance (Vehicle) | Normalized MKK3 Abundance (this compound) |
| Sample 1 | 40 | 1.00 | 1.00 |
| Sample 2 | 45 | 0.95 | 0.98 |
| Sample 3 | 50 | 0.75 | 0.90 |
| Sample 4 | 55 | 0.40 | 0.70 |
| Sample 5 | 60 | 0.15 | 0.45 |
| Sample 6 | 65 | 0.05 | 0.20 |
| Sample 7 | 70 | 0.01 | 0.05 |
Diagram: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Cell Western (ICW) Assay for Downstream Pathway Analysis
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates, ideal for assessing the phosphorylation status of proteins within a signaling pathway.[10] This protocol measures the inhibition of p38 MAPK phosphorylation, a downstream effector of the TAK1-MKK3 interaction, upon treatment with this compound.
Experimental Protocol: ICW for Phospho-p38 MAPK
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α, IL-1β) to activate the p38 MAPK pathway for 15-30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies for both phospho-p38 MAPK (p-p38) and total p38 MAPK (t-p38) or a cell number normalization stain overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.
-
Wash the cells again to remove unbound antibodies.
-
-
Imaging and Data Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both p-p38 and t-p38 (or the normalization stain).
-
Normalize the p-p38 signal to the t-p38 signal (or normalization stain).
-
Plot the normalized p-p38 signal against the concentration of this compound to determine the IC50 value.
-
Data Presentation: ICW Results
| This compound Conc. (µM) | Raw p-p38 Signal | Raw t-p38 Signal | Normalized p-p38 Signal | % Inhibition |
| 0 (Vehicle) | 8500 | 9000 | 0.94 | 0 |
| 0.1 | 7800 | 8900 | 0.88 | 6.4 |
| 1 | 5500 | 8800 | 0.63 | 33.0 |
| 5 | 2500 | 8950 | 0.28 | 70.2 |
| 10 | 1200 | 9100 | 0.13 | 86.2 |
| 25 | 800 | 9050 | 0.09 | 90.4 |
Diagram: TAK1-MKK3-p38 Signaling Pathway
Caption: Inhibition of the TAK1-MKK3-p38 signaling pathway by this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[6][9][11][12][13] It can be adapted into a competitive binding assay to determine the binding affinity of this compound for MKK3.
Experimental Protocol: FP Competition Assay
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled tracer molecule that is known to bind to MKK3. This could be a fluorescently labeled peptide derived from TAK1 or a small molecule binder.
-
Purify recombinant MKK3 protein.
-
Prepare a serial dilution of this compound.
-
-
Assay Setup:
-
In a low-volume, black microplate (e.g., 384-well), add a fixed concentration of the fluorescent tracer and MKK3 protein. The concentrations should be optimized to yield a stable and significant FP signal.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Include controls for no MKK3 (tracer only) and no competitor (this compound).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The FP signal will decrease as this compound displaces the fluorescent tracer from MKK3.
-
Plot the FP signal (in millipolarization units, mP) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity (Kd) for MKK3.
-
Data Presentation: FP Competition Assay Results
| This compound Conc. (nM) | Fluorescence Polarization (mP) | % Displacement |
| 0 (No Competitor) | 250 | 0 |
| 1 | 245 | 3.6 |
| 10 | 220 | 21.4 |
| 50 | 150 | 71.4 |
| 100 | 110 | 100.0 |
| 500 | 105 | 103.6 |
| 1000 | 102 | 105.7 |
Diagram: FP Competition Assay Principle
Caption: Principle of the Fluorescence Polarization competition assay.
References
- 1. Homeostatic interactions between MEKK3 and TAK1 involved in NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]
- 5. HOMEOSTATIC INTERACTIONS BETWEEN MEKK3 AND TAK1 INVOLVED IN NF-κB SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-STU104
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (R)-STU104 is a hypothetical novel research compound. The following application notes and protocols are provided as a template and should be adapted based on experimentally determined data for any specific molecule.
Introduction
This compound is a potent and selective small molecule inhibitor of the hypothetical 'Kinase X' (KX) signaling pathway. These application notes provide guidelines for the proper handling, storage, and use of this compound in a laboratory setting. The protocols described herein are intended to serve as a starting point for researchers investigating the biological effects of this compound.
Chemical and Physical Properties
Proper handling and storage are dictated by the physicochemical properties of a compound. The following table summarizes the hypothetical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₂ |
| Molecular Weight | 383.45 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>5 mg/mL), sparingly soluble in water (<0.1 mg/mL). |
| Purity (by HPLC) | >99% |
| Melting Point | 152-155 °C |
Storage and Stability
To ensure the integrity of the compound, proper storage is crucial. Stability studies should be conducted under various conditions to determine the shelf life.[2]
| Storage Condition | Temperature | Relative Humidity | Recommended Duration |
| Long-Term | -20°C | Ambient | Up to 2 years |
| Short-Term | 4°C | Ambient | Up to 3 months |
| Solution in DMSO | -20°C | N/A | Up to 6 months |
| Accelerated Stability | 40°C | 75% RH | 6 months |
Note: this compound is light-sensitive. Store in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles of solutions.
Safety and Handling
Users must familiarize themselves with the potential hazards and necessary precautions before handling this compound. A comprehensive Safety Data Sheet (SDS) should always be consulted.[3][4]
4.1 Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3][4]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[3]
4.2 First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[1][3]
-
Skin Contact: Wash off with soap and water. Remove contaminated clothing.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][4]
4.3 Disposal Dispose of contents and container in accordance with local, regional, and national regulations.[3][4]
Experimental Protocols
The following are example protocols for common experiments involving a novel kinase inhibitor.
5.1 Preparation of Stock Solutions
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
For a 10 mM stock solution, add 260.8 µL of anhydrous DMSO to 1 mg of this compound.
-
Vortex briefly to fully dissolve the compound.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C in light-protected tubes.
5.2 In Vitro Kinase Assay This protocol outlines a general procedure to determine the IC₅₀ of this compound against its target, Kinase X.
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Add the recombinant Kinase X enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for the specified time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
Plot the kinase activity against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀.
5.3 Cell-Based Proliferation Assay This protocol measures the effect of this compound on the proliferation of a cancer cell line dependent on the Kinase X pathway.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add a viability reagent (e.g., resazurin or a tetrazolium-based compound) to each well.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
6.1 Hypothetical Signaling Pathway of Kinase X
Caption: Hypothetical signaling cascade of Kinase X and the inhibitory action of this compound.
6.2 Experimental Workflow for Cell-Based Proliferation Assay
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Experiments
Disclaimer: Information regarding the specific compound "(R)-STU104" is not available in publicly accessible scientific literature. The following technical support guide provides a generalized framework for optimizing the concentration of a novel research compound, hereafter referred to as "Novel Compound," in cell-based experiments. The principles and protocols described are based on standard pharmacological and cell biology practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a Novel Compound in my cell line?
A1: For a novel compound with unknown potency, it is advisable to begin with a wide concentration range to establish a dose-response relationship. A common and effective strategy is to use a logarithmic or semi-logarithmic dilution series. This approach helps in identifying the concentrations at which the compound exhibits its biological activity, potential cytotoxicity, or has no discernible effect.[1]
Q2: How do I prepare my stock solution and what is the maximum recommended solvent concentration?
A2: Most novel compounds are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). When preparing working concentrations, ensure the final concentration of the solvent in the cell culture medium is low enough to not affect the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent as your highest compound concentration.
Q3: How can I determine if the Novel Compound is cytotoxic to my cells?
A3: Cytotoxicity should be assessed using standard cell viability assays. Common methods include:
-
MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This dye exclusion method helps distinguish between viable and non-viable cells based on the integrity of their cell membranes.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1] It is critical to include both a positive control (a known cytotoxic agent) and a negative (vehicle) control in your experimental setup.[1]
Q4: I am observing a bell-shaped dose-response curve. What could be the cause?
A4: A bell-shaped or biphasic dose-response curve can be due to several factors:
-
Off-target effects at high concentrations: The compound may interact with other cellular targets at higher doses, leading to a different or opposing effect.
-
Compound precipitation: At high concentrations, the compound may precipitate out of the solution, reducing its effective concentration.
-
Receptor desensitization or downregulation: At high agonist concentrations, the target receptor may become desensitized or its expression may be reduced. To investigate this, visually inspect for precipitation and consider testing a narrower concentration range around the peak of the curve.
Q5: My results are inconsistent between experiments. What are the common causes?
A5: Inconsistent results can stem from several sources:
-
Variation in cell passage number: Use cells within a consistent and narrow passage number range, as cellular characteristics can change over time in culture.
-
Inconsistent incubation times: Standardize all incubation periods precisely.
-
Different batches of the Novel Compound or reagents: Qualify new batches of the compound and critical reagents before use to ensure consistency.
-
Pipetting errors or uneven cell seeding: Ensure proper mixing of cell suspensions before plating and use calibrated pipettes.
Data Presentation: Tables
Table 1: Recommended Concentration Range for Initial Screening
| Concentration Range | Dilution Factor | Purpose |
| 1 nM - 100 µM | 10-fold (logarithmic) | To cover a broad spectrum and identify the active range of the Novel Compound.[1] |
| 1X, 5X, 10X, 50X, 100X Cmax | Varies | For compounds with known in vivo data, testing concentrations around the maximum plasma concentration (Cmax) can be relevant.[2] |
| 0.1 µM - 10 µM | 2-fold (semi-log) | For refining the dose-response curve once an approximate effective range is known. |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect at any concentration | - Compound is inactive in the chosen assay/cell line.- Compound is not soluble in the culture medium.- Incorrect assay endpoint or timing. | - Use a positive control for the pathway/assay.- Confirm compound solubility and visually inspect for precipitation.- Perform a time-course experiment. |
| High variability between replicate wells | - Pipetting errors.- Uneven cell seeding.- "Edge effects" in the microplate. | - Use calibrated pipettes and ensure proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.[1] |
| Low signal-to-noise ratio | - Suboptimal assay conditions.- Insufficient incubation time.- Low cell number. | - Optimize assay parameters (e.g., reagent concentrations).- Increase the incubation time with the compound.- Optimize the initial cell seeding density. |
| Compound appears to precipitate in media | - Poor aqueous solubility.- High concentration exceeding solubility limit. | - Prepare a fresh, lower concentration stock solution.- Test a lower range of concentrations.- Consider using a different solvent or formulation strategy (consult compound documentation if available). |
Experimental Protocols
Protocol: Determining the EC50/IC50 of a Novel Compound using an MTT Cell Viability Assay
This protocol outlines a standard procedure to determine the concentration of a Novel Compound that elicits a 50% response (EC50 for stimulation, IC50 for inhibition).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Novel Compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the Novel Compound in complete culture medium. For a top concentration of 100 µM, you might prepare 2X working solutions for a 1:2 final dilution in the wells.
-
A common approach is a 10-point, 2- or 3-fold serial dilution.
-
Include wells for "untreated" (cells only) and "vehicle control" (cells + highest concentration of DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the Novel Compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the data: Express the absorbance values as a percentage of the vehicle control.[3]
-
Plot the normalized data with concentration on the x-axis (log scale) and response (% viability) on the y-axis.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the EC50 or IC50 value.[4] Software like GraphPad Prism is commonly used for this analysis.
-
Visualizations: Diagrams
Caption: A generic signaling pathway modulated by a novel compound.
References
Technical Support Center: Overcoming (R)-STU104 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (R)-STU104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many new chemical entities, it is poorly soluble in water.[1] This low aqueous solubility can lead to challenges in various experimental settings, including in vitro assays and in vivo studies, potentially impacting data reproducibility and hindering the assessment of its true biological activity. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]
Q2: What are the initial steps to improve this compound solubility for basic in vitro assays?
For initial in vitro experiments, a common starting point is the use of co-solvents. This technique involves blending the aqueous medium with a water-miscible organic solvent to increase the solubility of a hydrophobic compound like this compound.[2] Dimethyl sulfoxide (DMSO) is a widely used co-solvent for preparing stock solutions of poorly soluble compounds.
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound. Here are a few troubleshooting steps:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, determine the highest tolerable percentage for your specific cell line (often up to 0.5-1% v/v) and try to maintain that in your final assay medium.
-
Use a surfactant: Surfactants can reduce the surface tension between the drug and the aqueous medium, thereby enhancing solubility.[3][4] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are often used in cell-based assays.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[2][4]
Troubleshooting Guide
This guide provides systematic approaches to address common solubility problems with this compound.
Issue 1: Inconsistent results in cell-based assays.
This could be due to the precipitation of this compound in the cell culture medium.
Workflow for Troubleshooting Inconsistent Assay Results:
References
improving the efficacy of (R)-STU104 treatment
Disclaimer: The following information is provided for research purposes only. (R)-STU104 is a hypothetical designation for a selective LPA5 antagonist. The data and protocols presented are based on established knowledge of lysophosphatidic acid receptor 5 (LPA5) antagonists and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor (GPCR).[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA5, activates downstream signaling pathways involved in various physiological and pathological processes, including inflammation, neuropathic pain, and cancer progression.[2][3][4] this compound competitively binds to LPA5, blocking the binding of LPA and thereby inhibiting the initiation of these downstream signaling cascades.
Q2: What are the potential research applications of this compound?
Given its role in blocking LPA5 signaling, this compound is a valuable tool for investigating the biological functions of this receptor. Potential research applications include the study of inflammatory diseases, neuropathic and inflammatory pain, and certain types of cancer where the LPA/LPA5 signaling axis is implicated.[2][5][6]
Q3: How should I store and handle this compound?
This compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mM.[5][7] These stock solutions should be stored at -20°C or -80°C to maintain stability. Before use, thaw the stock solution at room temperature and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I test the activity of this compound?
The choice of cell line will depend on your research question. It is crucial to use cell lines that endogenously express LPA5 or have been engineered to express the receptor. Examples of cell lines used in LPA5 research include BV-2 microglia cells, HMC-1 human mast cells, and various recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing human LPA5.[5][8]
Q5: What are the expected off-target effects of this compound?
While this compound is designed to be a selective LPA5 antagonist, it is good practice to assess its selectivity against other LPA receptor subtypes (LPA1-4, 6).[9] This can be done through counter-screening in cell lines expressing these other receptors. At high concentrations, off-target effects may be observed, and it is crucial to determine the optimal concentration range for your experiments to minimize these effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist activity in in vitro assays. | Incorrect compound concentration: Errors in serial dilutions or inaccurate stock concentration. | Verify the stock solution concentration and prepare fresh serial dilutions. Include a positive control antagonist with a known IC50. |
| Low LPA5 expression in the cell line: The chosen cell line may not express sufficient levels of the LPA5 receptor. | Confirm LPA5 expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. | |
| Compound precipitation: this compound may have limited solubility in aqueous assay buffers. | Visually inspect for precipitation. Reduce the final concentration of the compound in the assay. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[5][7] | |
| Degradation of this compound: Improper storage or handling of the compound. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage. | |
| High background signal or cell death in assays. | Cytotoxicity of this compound: The compound may be toxic to the cells at the tested concentrations. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound. Use concentrations well below the toxic threshold for functional assays.[5] |
| High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is kept low and is consistent across all experimental and control wells (typically ≤ 0.1%).[5][7] | |
| Variability in in vivo experimental results. | Poor bioavailability of this compound: The compound may have poor absorption or rapid metabolism in the animal model. | Conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration. |
| Inappropriate animal model: The chosen animal model may not accurately reflect the human disease state or the role of LPA5. | Thoroughly research and select an animal model where the LPA5 signaling pathway is known to be relevant to the pathology being studied. |
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for this compound, based on reported values for other selective LPA5 antagonists.
| Parameter | Value | Notes |
| Molecular Weight | ~500 g/mol | Typical for small molecule inhibitors. |
| Purity (HPLC) | ≥98% | Standard for research-grade compounds.[10] |
| IC50 (LPA5) | 30 - 100 nM | In functional assays like calcium mobilization or cAMP accumulation.[6][9][11] |
| Selectivity | >100-fold vs. LPA1-4, 6 | Assessed in counter-screening assays. |
| Solubility | Soluble to 100 mM in DMSO | Limited solubility in aqueous solutions.[10] |
| Recommended in vitro concentration | 0.1 - 1 µM | Should be optimized for each cell type and assay.[5] |
| Recommended in vivo dosage | 5 - 20 mg/kg | Highly dependent on the animal model and route of administration.[11] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the inhibition of LPA-induced intracellular calcium release by this compound.
Materials:
-
Cells expressing LPA5 (e.g., CHO-LPA5)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
LPA (agonist)
-
This compound
-
Black, clear-bottom 96-well plates
Protocol:
-
Cell Seeding: Seed LPA5-expressing cells into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Agonist Addition: Add a pre-determined EC80 concentration of LPA to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium signal by this compound and determine the IC50 value.
cAMP Accumulation Assay
This assay measures the ability of this compound to block LPA-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing LPA5
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
LPA (agonist)
-
Forskolin (optional, to amplify the signal)
-
This compound
-
cAMP detection kit (e.g., HTRF-based)
-
96-well or 384-well plates
Protocol:
-
Cell Preparation: Harvest and resuspend LPA5-expressing cells in assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells of the assay plate.
-
Cell Addition: Add the cell suspension to the wells and incubate for a short period (e.g., 5 minutes).
-
Agonist Addition: Add LPA (at its EC80 concentration) and, if necessary, forskolin to the wells. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to the wells.
-
Signal Measurement: Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced cAMP signal by this compound and determine the IC50 value.
Visualizations
LPA5 Signaling Pathway
Caption: LPA5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. LPAR5 - Wikipedia [en.wikipedia.org]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 6. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 8. Frontiers | An LPAR5-antagonist that reduces nociception and increases pruriception [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
(R)-STU104 off-target effects and mitigation
Information Not Available
A comprehensive search for the compound "(R)-STU104," including its off-target effects, mechanism of action, and biological target, has yielded no specific scientific data or publications. The information necessary to create a detailed technical support center with troubleshooting guides, FAQs, data tables, and experimental protocols for this particular compound is not publicly available at this time.
General guidance on identifying and mitigating off-target effects of small molecule inhibitors can be provided, but specific advice for "this compound" cannot be developed without foundational knowledge of its pharmacological profile.
We recommend researchers currently working with "this compound" to consult the direct supplier or manufacturer for any available documentation, such as a certificate of analysis, material safety data sheet (MSDS), or any internal research and development notes that may provide insight into its biological activity and potential off-target interactions.
Should information on "this compound" become publicly available, this technical support center will be updated accordingly.
Technical Support Center: Troubleshooting (R)-STU104 Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent (R)-STU104 in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing decreased sensitivity to this compound in my cell line?
There are several potential mechanisms by which cancer cells can develop resistance to anti-cancer agents like this compound. These can be broadly categorized as:
-
Target-Related Resistance:
-
Target modification: Mutations in the gene encoding the direct molecular target of this compound can prevent the drug from binding effectively.
-
Target overexpression: Increased expression of the target protein may require higher concentrations of this compound to achieve the same level of inhibition.
-
-
Non-Target-Related Resistance:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound, thereby promoting survival and proliferation.
-
Altered drug metabolism: Cells may increase the metabolic inactivation of this compound.
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to programmed cell death induced by this compound.
-
Epithelial-to-Mesenchymal Transition (EMT): This cellular reprogramming process can confer resistance to various therapies.[3][4]
-
Q2: How can I confirm that my cell line has developed resistance to this compound?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line.[5][6] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q3: What are the initial steps for troubleshooting this compound resistance?
When you suspect resistance, a systematic approach is crucial:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.[5]
-
Culture Authenticity: Ensure the cell line has not been contaminated or misidentified. Use short tandem repeat (STR) profiling for authentication and test for mycoplasma contamination.[6]
-
Compound Integrity: Verify the stability and activity of your this compound stock solution.
-
Develop a Resistant Cell Line Model: If resistance is confirmed, you can develop a stable resistant cell line by continuous culture in the presence of increasing concentrations of this compound.[7][8]
Troubleshooting Guides
This section provides structured approaches to investigate the mechanisms of this compound resistance.
Problem 1: Increased IC50 of this compound in the treated cell line.
This is the hallmark of acquired resistance. The following workflow can help elucidate the underlying mechanism.
Caption: Troubleshooting workflow for increased this compound IC50.
Problem 2: Cells show morphological changes and increased motility after developing resistance.
These changes may indicate an Epithelial-to-Mesenchymal Transition (EMT), a known mechanism of drug resistance.[3][4]
Troubleshooting Steps:
-
Assess EMT Markers: Use Western blotting or immunofluorescence to check for changes in the expression of EMT markers.
-
Epithelial markers (downregulated in EMT): E-cadherin, Cytokeratins.
-
Mesenchymal markers (upregulated in EMT): N-cadherin, Vimentin, Fibronectin.
-
-
Functional Assays: Perform migration and invasion assays (e.g., Transwell assay) to functionally confirm an increase in cell motility and invasion.
-
Investigate EMT-Inducing Pathways: Analyze the activation of key signaling pathways known to induce EMT, such as TGF-β, Wnt, and Notch pathways.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in a parental (sensitive) and a derived resistant cancer cell line, as determined by an MTT assay. A fold resistance of 5-10 or higher is generally considered significant.[8]
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| This compound-Resistant | 7.8 | 15.6 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to quantify the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and resistant cell lines
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is used to assess the expression levels of proteins that may be involved in resistance, such as drug transporters or members of signaling pathways.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Workflow Diagrams
References
- 1. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance in human tumour cell lines and complete reversion of cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-STU104 Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R)-STU104. The following information is based on a hypothetical mechanism of action where this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that is hypothesized to selectively target the PI3K (Phosphoinositide 3-kinase) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation, survival, and metabolism.
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound will likely be most pronounced in cell lines with a constitutively active PI3K/Akt/mTOR pathway. This is often the case in various cancer cell lines with mutations in PTEN or PIK3CA. We recommend an initial screen across a panel of cell lines to determine the most sensitive models.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10 µM). This will help determine the IC50 (half-maximal inhibitory concentration) in your specific cell model.
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: The most direct method to confirm pathway inhibition is to perform a Western blot analysis. You should probe for the phosphorylated forms of key downstream targets, such as phospho-Akt (Ser473) and phospho-S6 ribosomal protein (Ser235/236). A decrease in the levels of these phosphorylated proteins upon treatment with this compound would indicate successful target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability observed. | 1. Cell line is not dependent on the PI3K/Akt/mTOR pathway. 2. Concentration of this compound is too low. 3. Compound has degraded. | 1. Screen a panel of cell lines, including those with known PI3K pathway activation. 2. Perform a dose-response experiment with a wider concentration range. 3. Use a fresh stock of this compound and store it as recommended. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound. 3. Variations in incubation time. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly and use filtered tips. 3. Standardize all incubation times precisely. |
| Observed off-target effects. | 1. Concentration of this compound is too high. 2. The compound may have other cellular targets. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Perform a kinome scan or other profiling assay to identify potential off-targets. |
| Difficulty in detecting a decrease in phosphorylated proteins by Western blot. | 1. Suboptimal antibody concentration. 2. Issues with protein extraction or quantification. 3. Timing of cell lysis after treatment is not optimal. | 1. Titrate the primary and secondary antibodies to determine the optimal concentrations. 2. Ensure complete cell lysis and accurate protein quantification before loading the gel. 3. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time point of maximal pathway inhibition. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6, S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | Wild-Type | Mutated | 50 |
| U87-MG | Glioblastoma | Mutated | Wild-Type | 25 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | >1000 |
| PC-3 | Prostate Cancer | Mutated | Wild-Type | 75 |
Table 2: Hypothetical Effect of this compound on Protein Phosphorylation in U87-MG Cells
| Treatment | Concentration (nM) | p-Akt (Ser473) (% of Control) | p-S6 (Ser235/236) (% of Control) |
| Vehicle (DMSO) | 0 | 100 | 100 |
| This compound | 10 | 65 | 70 |
| This compound | 50 | 20 | 25 |
| This compound | 250 | 5 | 8 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Technical Support Center: (R)-STU104 Treatment
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-STU104?
This compound is a potent and selective inhibitor of Fatty Acid Transport Protein 2 (FATP2). FATP2 is a key protein involved in the transport of long-chain fatty acids across the plasma membrane of cells. By inhibiting FATP2, this compound is expected to reduce the intracellular accumulation of fatty acids in tissues where FATP2 is highly expressed, such as the liver and intestines.[1][2][3]
Q2: I am not observing the expected decrease in fatty acid uptake in my cell line after treatment with this compound. What could be the reason?
Several factors could contribute to this:
-
Low FATP2 Expression: The cell line you are using may not express FATP2 at a high enough level for a significant effect of the inhibitor to be observed. It is recommended to use cell lines known to express FATP2, such as HepG2 (human hepatoma) or Caco-2 (human colorectal adenocarcinoma) cells.[4][5] 3T3-L1 adipocytes, for example, predominantly express FATP1 and would be a poor model to study FATP2 inhibition.[5]
-
Compound Stability and Potency: Ensure that this compound is properly stored and that the working concentration is appropriate. The IC50 for FATP2 inhibitors can vary between cell lines.
-
Assay Conditions: The type of fatty acid used in your uptake assay is crucial. FATP2 inhibitors are typically effective against long-chain fatty acids but not medium-chain fatty acids, which can be transported by passive diffusion.[6]
Q3: Is it possible that this compound is causing cellular toxicity?
While FATP2 inhibitors like Lipofermata have been shown to be non-toxic in several cell lines, it is always important to assess cell viability in your specific experimental setup.[4][5] Unexpected toxicity could arise from off-target effects or be specific to the cell type being studied. A standard cell viability assay, such as MTT or LDH release, should be performed in parallel with your functional assays.
Q4: Are there any known off-target effects of this compound?
The specificity of this compound should be experimentally validated. Known FATP2 inhibitors have been shown to be highly specific for fatty acid transport, with no significant effects on glucose transport or long-chain acyl-CoA synthetase activity.[4][5] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting unexpected results.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Fatty Acid Uptake
| Potential Cause | Troubleshooting Step |
| Cell Line Inappropriateness | 1. Confirm FATP2 expression in your cell line via Western Blot or qRT-PCR. 2. Switch to a recommended cell line with high FATP2 expression (e.g., HepG2, Caco-2).[4][5] |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound. 2. Verify the integrity of the compound if possible (e.g., via mass spectrometry). |
| Incorrect Assay Setup | 1. Use a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) for the uptake assay.[4] 2. Ensure the incubation time and temperature are optimized for your cell line. |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line. |
Issue 2: Unexpected Changes in Gene or Protein Expression
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | 1. Perform a literature search for known off-target effects of similar FATP2 inhibitors. 2. Use a structurally different FATP2 inhibitor as a control to see if the effect is reproducible. 3. Consider using a genetic approach (e.g., siRNA or CRISPR-Cas9) to knockdown FATP2 and compare the phenotype to that of this compound treatment. |
| Cellular Stress Response | 1. Assess markers of cellular stress, such as the unfolded protein response (UPR) by measuring BiP and CHOP expression.[6] 2. Measure levels of reactive oxygen species (ROS). |
| Downstream Signaling Pathway Alterations | 1. Investigate signaling pathways known to be affected by FATP2 inhibition, such as the PI3K/Akt/mTOR pathway.[7] |
Quantitative Data Summary
Table 1: Reported IC50 Values for the FATP2 Inhibitor Lipofermata in Various Cell Lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| mmC2C12 | Myocytes | ~3-6 | [6] |
| rnINS-1E | Pancreatic β-cells | ~3-6 | [6] |
| hsCaco-2 | Intestinal epithelial cells | ~3-6 | [6] |
| hsHepG2 | Hepatocytes | ~3-6 | [6] |
| Primary Human Adipocytes | Adipocytes | ~39 | [6] |
Experimental Protocols
Protocol 1: Fatty Acid Uptake Assay
This protocol is adapted from methods used to characterize FATP2 inhibitors.[4]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) in serum-free media for 1-2 hours at 37°C.
-
Fatty Acid Incubation: Add a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) to each well at a final concentration of 1-5 µM. Incubate for 5-15 minutes at 37°C.
-
Washing: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fatty acids.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for BODIPY).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the fatty acid uptake assay protocol. Include a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Reagent Addition: After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.
Visualizations
Caption: FATP2-mediated fatty acid transport and activation, and its inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy and toxicity of this compound.
Caption: Troubleshooting decision tree for unexpected results in a fatty acid uptake assay.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Fatty acid transport protein 2: A novel therapeutic target in lipid metabolism and disease - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of small compound inhibitors of human FATP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (R)-STU104
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of (R)-STU104, a potent and selective lysophosphatidic acid receptor 5 (LPA5) antagonist. Due to its poor aqueous solubility, enhancing the bioavailability of this compound is a critical step in its development as a therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an investigational antagonist of the lysophosphatidic acid receptor 5 (LPA5). LPA5 is implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] The therapeutic potential of this compound is significant; however, its development is hampered by low aqueous solubility, which often leads to poor oral bioavailability.[3] This means that after oral administration, only a small fraction of the drug reaches the systemic circulation, potentially limiting its efficacy.
Q2: What are the primary reasons for the poor bioavailability of this compound?
The primary reason for the poor bioavailability of this compound is its low solubility in aqueous media.[3] Like many new chemical entities, it is a "brick-dust" molecule, characterized by a stable crystalline structure that is difficult to dissolve.[4] This poor solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
Q3: What are the initial steps to consider for improving the bioavailability of this compound?
Initial strategies should focus on enhancing the dissolution rate.[5] This can be approached through several conventional methods:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6]
-
Salt Formation: Creating a salt form of the molecule can significantly improve its solubility and dissolution rate.[7]
-
pH Adjustment: Modifying the pH of the local environment can enhance the solubility of ionizable compounds.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation development of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate despite micronization. | The compound may be highly crystalline, and reducing particle size alone is insufficient. | Consider co-milling with a hydrophilic carrier to create a solid dispersion or explore amorphization techniques. Amorphous solid dispersions disperse the drug in a hydrophilic matrix, which can improve wettability and dissolution.[7][8] |
| Precipitation of the drug in the GI tract after initial dissolution. | The drug may be supersaturated in the GI fluid and then rapidly precipitates. | Incorporate precipitation inhibitors into the formulation. Polymers such as HPMC or PVP can help maintain a supersaturated state, allowing for greater absorption. |
| High inter-individual variability in pharmacokinetic studies. | The absorption may be dependent on the prandial state of the subject (food effect). | Investigate the effect of food on the absorption of this compound. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can help mitigate food effects and improve absorption consistency.[9] |
| Poor permeability across the intestinal epithelium. | The molecule may have unfavorable physicochemical properties for passive diffusion. | Evaluate the potential for using permeation enhancers, although this should be approached with caution due to potential toxicity. Alternatively, investigate if the compound is a substrate for any efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of a 1:1 DCM:Methanol co-solvent.
-
Ensure complete dissolution of both components by gentle vortexing.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the resulting solid dispersion under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies comparing the solid dispersion to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing
Objective: To assess the dissolution profile of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Media:
-
0.1 N HCl (pH 1.2)
-
Phosphate buffer (pH 6.8)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution media at 37 ± 0.5°C.
-
Add the this compound formulation (equivalent to a specified dose) to the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution media.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| 0.1 N HCl | 37 | 2.5 |
| Phosphate Buffer (pH 6.8) | 37 | 1.8 |
| FaSSIF | 37 | 5.3 |
Table 2: Comparison of Dissolution Profiles of this compound Formulations
| Time (min) | % Dissolved (Crystalline Drug) | % Dissolved (Solid Dispersion) |
| 15 | 5 | 45 |
| 30 | 8 | 75 |
| 60 | 12 | 92 |
| 120 | 15 | 98 |
Visualizations
Caption: Simplified LPA5 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for enhancing the oral bioavailability of this compound.
References
- 1. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist AS2717638 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. [PDF] Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | Semantic Scholar [semanticscholar.org]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-STU104 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the in vivo toxicity of the novel small molecule inhibitor, (R)-STU104. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Unexpected acute toxicity observed at initial in vivo doses.
-
Question: We observed significant weight loss and lethargy in our animal models within the first 48 hours of administering this compound, even at doses predicted to be safe from in vitro data. What could be the cause and how do we address this?
Answer: This issue can arise from several factors. Firstly, in vitro cytotoxicity does not always directly correlate with in vivo acute toxicity due to metabolic activation or off-target effects that are not apparent in cell-based assays.[1][2] It is also crucial to evaluate the vehicle formulation for any inherent toxicity.[3]
Recommended Actions:
-
Vehicle Control: Ensure a vehicle-only control group is included in your study to rule out toxicity from the formulation excipients.[3]
-
Dose-Response Assessment: Conduct a dose-response toxicity evaluation to identify a dose with acceptable toxicity.[4][5] This involves administering a range of doses and observing for adverse effects.
-
Formulation Optimization: The formulation can significantly impact a drug's toxicity profile.[6] Consider reformulating this compound to alter its pharmacokinetic properties, potentially reducing peak plasma concentrations (Cmax) which are often associated with acute toxicity.[6]
-
Issue 2: Lack of a clear therapeutic window due to overlapping efficacy and toxicity doses.
-
Question: Our dose-response studies show that the doses of this compound required for anti-tumor efficacy are also causing significant toxicity. How can we separate the therapeutic and toxic effects?
Answer: A narrow therapeutic window is a common challenge in drug development. Strategies to address this involve optimizing the dosing regimen and exploring combination therapies.
Recommended Actions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the exposure-response relationship for both efficacy and toxicity. This can help in designing a dosing schedule that maintains therapeutic concentrations while minimizing exposure in the toxic range.
-
Modified Dosing Schedule: Instead of a single daily dose, consider a fractionated dosing schedule (e.g., twice daily at a lower dose) to reduce Cmax-related toxicity while maintaining the required total daily exposure.
-
Pharmacodynamic-Modulating Approach: Investigate co-administering this compound with another agent that could mitigate its toxicity.[6] This requires understanding the specific mechanism of toxicity.
-
Issue 3: On-target toxicity in non-tumor tissues.
-
Question: We believe the observed toxicity is due to the inhibition of the target in healthy tissues. How can we mitigate this on-target toxicity?
Answer: On-target toxicity is a significant hurdle when the drug target is also present in normal tissues.
Recommended Actions:
-
Targeted Delivery Systems: Explore drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to specifically deliver this compound to the tumor site and reduce exposure to healthy tissues.
-
PROTAC Approach: As an advanced strategy, consider the development of a PROteolysis TArgeting Chimera (PROTAC) version of this compound.[7] PROTACs can achieve efficacy at lower doses due to their catalytic mechanism of action, potentially reducing on-target toxicity.[7]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the initial steps to assess the in vivo toxicity of this compound?
Answer: The initial assessment of in vivo toxicity typically involves acute, sub-chronic, and chronic toxicity studies.[8][9] An acute toxicity study evaluates the effects of a single dose, while sub-chronic and chronic studies assess the effects of repeated dosing over different periods.[8][9] These studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[9]
-
Question 2: How can we improve the solubility and reduce the precipitation of this compound in our formulation to minimize injection site reactions?
Answer: Poor solubility can lead to precipitation and local tissue irritation. Several formulation strategies can be employed to improve solubility, including using co-solvents, surfactants, or cyclodextrins.[3] Particle size reduction to the nanometer scale is another effective approach for poorly soluble compounds.[10]
-
Question 3: What are the key parameters to monitor during an in vivo toxicity study?
Answer: Key parameters to monitor include daily clinical observations (changes in appearance, behavior), body weight, food and water consumption, and any signs of distress.[3][11] At the end of the study, blood should be collected for hematology and clinical chemistry analysis, and a gross necropsy with histopathological examination of major organs should be performed.[3]
-
Question 4: How do we establish a safe starting dose for our first in vivo efficacy studies?
Answer: A dose-range finding study is essential to determine a safe starting dose.[9] This involves testing several escalating dose levels to identify the no-observed-adverse-effect level (NOAEL), which is the highest dose at which no adverse effects are observed.[8]
Quantitative Data Summary
The following tables present hypothetical data from a dose-range finding study for this compound to illustrate the type of data that should be collected and analyzed.
Table 1: In Vivo Acute Toxicity of this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2% | Normal |
| 10 | 5 | 0/5 | +3.1% | Normal |
| 30 | 5 | 0/5 | -2.5% | Mild lethargy on Day 1 |
| 100 | 5 | 1/5 | -12.8% | Severe lethargy, ruffled fur |
| 300 | 5 | 4/5 | -25.1% (for survivor) | Severe lethargy, ataxia, hunched posture |
Based on this hypothetical data, the Maximum Tolerated Dose (MTD) might be estimated to be around 30 mg/kg.[3]
Table 2: Key Blood Chemistry Parameters Following 7-Day Repeated Dosing
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| ALT (U/L) | 35 ± 5 | 42 ± 8 | 150 ± 25 |
| AST (U/L) | 50 ± 7 | 65 ± 10 | 220 ± 40 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |
Values are Mean ± SD. *p < 0.05 compared to vehicle control. This hypothetical data suggests potential dose-dependent hepatotoxicity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant rodent species, such as BALB/c mice, aged 6-8 weeks.[3]
-
Group Allocation: Randomly assign animals to at least five groups: a vehicle control group and four escalating dose level groups of this compound.[3]
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Monitoring: Record body weight and clinical observations daily.[3] Monitor for signs of toxicity such as changes in appearance, behavior, or activity levels.[3] Euthanize animals that reach pre-defined humane endpoints.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[3] Perform a gross necropsy and collect major organs for histopathological examination.[3]
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity, which is often defined as no more than 10% body weight loss and no mortality.[3]
Protocol 2: In Vivo Efficacy and Toxicity Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing tumors derived from a relevant human cancer cell line.
-
Group Allocation: Once tumors reach a predetermined size, randomize animals into treatment groups: vehicle control, this compound at one or more doses below the MTD, and a positive control group (if available).
-
Dosing: Administer the treatments as per the defined schedule.
-
Efficacy Assessment: Measure tumor volume (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor and relevant tissue samples to measure biomarkers of target engagement (e.g., phosphorylation of a downstream protein) to correlate with the anti-tumor response.[3]
Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway potentially targeted by this compound.
Caption: Experimental workflow for assessing and minimizing in vivo toxicity of this compound.
Caption: A logical decision tree for troubleshooting unexpected in vivo toxicity of this compound.
References
- 1. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacement of in vivo acute oral toxicity studies by in vitro cytotoxicity methods: opportunities, limits and regulatory status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose-Response Toxicity Evaluation | Creative Diagnostics [creative-diagnostics.com]
- 5. fiveable.me [fiveable.me]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Therapeutic Potential of Novel Compounds: A Comparative Analysis
While the compound "(R)-STU104" does not appear in publicly available scientific literature, our investigation into this query has uncovered several promising therapeutic agents with distinct mechanisms of action currently under clinical investigation. This guide provides a comparative analysis of two such compounds, RPH-104 (Goflikicept) and SRT2104, alongside their therapeutic alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential applications, supported by available experimental data.
This guide will delve into the therapeutic effects, mechanisms of action, and clinical trial data for RPH-104, an Interleukin-1 (IL-1) inhibitor, and SRT2104, a Sirtuin 1 (SIRT1) activator. We will compare their performance with established or alternative therapies, namely Anakinra (an IL-1 receptor antagonist) and Resveratrol (a natural SIRT1 activator).
Section 1: RPH-104 (Goflikicept) vs. Anakinra for Inflammatory Conditions
RPH-104, also known as Goflikicept, is an investigational IL-1 inhibitor designed to treat inflammatory diseases. Its primary therapeutic alternative in this analysis is Anakinra, a well-established IL-1 receptor antagonist.
Mechanism of Action
Both RPH-104 and Anakinra target the Interleukin-1 signaling pathway, a key driver of inflammation in various diseases. However, they do so through different mechanisms.
-
RPH-104 (Goflikicept): Acts as an IL-1α and IL-1β trap, directly binding to and neutralizing these pro-inflammatory cytokines.
-
Anakinra: Functions as a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type I.
(R)-STU104 Poised to Challenge Standard of Care in Ulcerative Colitis with Novel Mechanism of Action
For Immediate Release
[City, State] – [Date] – A novel, orally active inhibitor, (R)-STU104, is showing promise in preclinical studies for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. By targeting a specific protein-protein interaction in the inflammatory signaling pathway, this compound presents a potential new therapeutic avenue for patients who are refractory to or intolerant of current standard of care treatments. This guide provides a comprehensive comparison of this compound's efficacy against established therapies, supported by available experimental data.
Executive Summary
This compound is a first-in-class inhibitor of the Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3) interaction.[1][2] This mechanism ultimately leads to the downregulation of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine implicated in the pathogenesis of ulcerative colitis.[1] Current standard of care for moderate to severe UC includes aminosalicylates, corticosteroids, immunomodulators, and biologic therapies targeting TNF-α, integrins, or interleukins. While effective for many, a significant portion of patients lose response or experience adverse effects, highlighting the need for novel therapeutic strategies. Preclinical data suggests that this compound can ameliorate the symptoms of experimental colitis in animal models.[1]
Comparative Efficacy: this compound vs. Standard of Care
At present, direct head-to-head clinical trial data comparing this compound with standard of care treatments for ulcerative colitis is not yet available as this compound is in the preclinical stage of development. The following tables summarize the efficacy of current standard of care treatments based on established clinical trial data and provide the available preclinical efficacy data for this compound.
Table 1: Efficacy of Standard of Care in Moderate to Severe Ulcerative Colitis (Induction of Remission)
| Drug Class | Drug Examples | Clinical Trial | Primary Endpoint: Clinical Remission |
| Aminosalicylates | Mesalamine | ASCEND I & II | ~24-26% at week 6 |
| Corticosteroids | Prednisone | ACT-1 | ~54% at week 8 |
| TNF-α Inhibitors | Infliximab, Adalimumab | ACT-1, ULTRA 2 | ~34-39% at week 8 |
| Integrin Inhibitors | Vedolizumab | GEMINI 1 | ~17% at week 6 |
| JAK Inhibitors | Tofacitinib | OCTAVE Induction 1 & 2 | ~17-18% at week 8 |
| IL-12/23 Inhibitors | Ustekinumab | UNIFI | ~15.5% at week 8 |
Table 2: Preclinical Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose | Change in Body Weight | Colon Length | Disease Activity Index (DAI) |
| Control (DSS) | - | Significant Loss | Significantly Shorter | High |
| This compound | 1, 3, 10 mg/kg (IG) | Ameliorated Loss | Significantly Longer than DSS | Significantly Lower than DSS |
| Positive Control | (Not specified) | (Not specified) | (Not specified) | (Not specified) |
(Data derived from Tang ML, et al. J Med Chem. 2022)[2]
Mechanism of Action and Signaling Pathway
This compound functions by disrupting the interaction between TAK1 and MKK3, two key proteins in the MAPK/p38 signaling cascade. This pathway, when activated by inflammatory stimuli, leads to the phosphorylation of downstream targets and ultimately the production of pro-inflammatory cytokines like TNF-α. By inhibiting the initial TAK1-MKK3 interaction, this compound effectively blocks this inflammatory cascade.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiment cited for this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of Colitis: Mice were administered 3% (w/v) DSS in their drinking water for 7 consecutive days to induce acute colitis.
-
Treatment Groups:
-
Vehicle control group (received DSS and vehicle).
-
This compound treatment groups (received DSS and this compound at doses of 1, 3, and 10 mg/kg).
-
Positive control group (e.g., mesalamine).
-
-
Administration: this compound was administered orally by intragastric gavage once daily for 7 days, starting from the first day of DSS administration.
-
Efficacy Evaluation:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Body Weight: Monitored daily.
-
Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissues were collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue were measured using methods such as ELISA or qPCR.
-
Caption: Experimental workflow for DSS-induced colitis model.
Concluding Remarks
This compound, with its novel mechanism of targeting the TAK1-MKK3 protein-protein interaction, represents a promising new approach for the treatment of ulcerative colitis. Preclinical studies have demonstrated its potential to mitigate inflammation and disease severity in a well-established animal model. As research progresses into clinical trials, a more direct comparison with the current standard of care will be possible. The unique mechanism of action of this compound may offer a valuable therapeutic option for patients, particularly those who have not responded to or cannot tolerate existing therapies. Further investigation is warranted to establish its safety and efficacy profile in humans.
Caption: Logical flow of treatment comparison.
References
Comparative Analysis of (R)-STU104 Analogs: A Methodological Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of (R)-STU104 analogs as potential SIRT1 activators. Due to the limited availability of public data on this compound and its derivatives, this document serves as a methodological template, outlining the requisite experimental protocols and data presentation formats necessary for a robust preclinical evaluation. The described workflows and assays are based on established methodologies for the characterization of other small-molecule Sirtuin-Activating Compounds (STACs).
Introduction to this compound and SIRT1 Activation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation.[1] Activation of SIRT1 is a promising therapeutic strategy for age-related diseases such as type 2 diabetes and neurodegenerative disorders.[1][2] Small-molecule activators of SIRT1, such as resveratrol and synthetic compounds like SRT2104, have been developed to harness the therapeutic potential of this enzyme.[1] this compound is identified as a SIRT1 activator, and a comparative analysis of its analogs is essential to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.
In Vitro Characterization of this compound Analogs
A systematic in vitro evaluation is the foundational step to compare the biochemical and cellular activities of this compound analogs.
Biochemical Potency and Selectivity
The primary objective is to quantify the direct interaction of the analogs with the SIRT1 enzyme and assess their selectivity against other sirtuin isoforms.
Table 1: Hypothetical Biochemical Profile of this compound Analogs
| Compound ID | SIRT1 EC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT1/SIRT2 Selectivity | SIRT1/SIRT3 Selectivity |
| This compound | 0.5 | >100 | >100 | >200x | >200x |
| Analog A | 0.2 | 50 | >100 | 250x | >500x |
| Analog B | 1.2 | >100 | 80 | >83x | 67x |
| Analog C | 0.08 | 25 | 60 | 312.5x | 750x |
Experimental Protocol: SIRT1 Activation Assay (Fluorogenic)
A common method to determine the potency of SIRT1 activators is a fluorogenic assay.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore).
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution.
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the this compound analog.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+.
-
Add the serially diluted analog to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow for Biochemical Profiling
Caption: Workflow for the biochemical characterization of this compound analogs.
Cellular Activity
Evaluating the activity of the analogs in a cellular context is crucial to confirm their ability to engage SIRT1 in a more physiologically relevant environment.
Table 2: Hypothetical Cellular Activity of Lead this compound Analogs
| Compound ID | p53 Acetylation IC50 (µM) | PGC-1α Acetylation IC50 (µM) | Cellular Viability CC50 (µM) | Therapeutic Index (CC50/p53 IC50) |
| This compound | 1.2 | 1.5 | >50 | >41.7 |
| Analog A | 0.8 | 1.0 | >50 | >62.5 |
| Analog C | 0.3 | 0.5 | 45 | 150 |
Experimental Protocol: Western Blot for p53 Deacetylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or U2OS) to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated-p53 and total p53.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of acetylated-p53 to total p53.
-
Pharmacokinetic Profiling
Early assessment of the pharmacokinetic properties of lead analogs is critical for their potential as drug candidates.
Table 3: Hypothetical In Vitro ADME Profile of Lead this compound Analogs
| Compound ID | Microsomal Stability (t1/2, min) | Caco-2 Permeability (Papp, 10-6 cm/s) | Plasma Protein Binding (%) |
| This compound | 35 | 5.2 | 92 |
| Analog A | 65 | 8.1 | 85 |
| Analog C | 48 | 6.5 | 90 |
Experimental Protocol: Microsomal Stability Assay
-
Incubation:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and NADPH in a phosphate buffer at 37°C.
-
-
Sampling:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Stop the reaction by adding a solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the remaining compound against time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693/k.
-
SIRT1 Signaling Pathway
Activation of SIRT1 by this compound analogs is expected to modulate downstream signaling pathways, leading to various cellular effects.
Caption: Simplified SIRT1 signaling pathway modulated by this compound analogs.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative analysis of this compound analogs. The proposed workflow, from initial biochemical screening to cellular and pharmacokinetic profiling, will enable the identification of lead compounds with superior properties. Future studies should focus on in vivo efficacy and safety assessments of the most promising analogs in relevant disease models. A thorough structure-activity relationship (SAR) study will also be crucial to guide the design of next-generation SIRT1 activators based on the this compound scaffold.
References
Unraveling the Mechanism of Action of (R)-STU104: A Comparative Guide
(R)-STU104 has been identified as a novel inhibitor of the Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3) protein-protein interaction, a key step in inflammatory signaling pathways. This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data and detailed methodologies to confirm its mechanism of action.
Initial investigations into the mechanism of action of this compound were potentially confounded by a lack of readily available public information, leading to considerations of it being an autotaxin inhibitor. However, further clarification has revealed its true target within the TAK1 signaling cascade. This guide will focus on the confirmed mechanism of this compound as a TAK1-MKK3 interaction inhibitor and provide a comparative analysis against other modulators of this pathway.
The TAK1-MKK3-p38 Signaling Pathway
The TAK1-MKK3-p38 signaling pathway is a critical mediator of cellular responses to inflammatory cytokines such as tumor necrosis factor-α (TNF-α). Upon stimulation, TAK1 is activated and subsequently phosphorylates and activates MKK3. MKK3, in turn, phosphorylates and activates p38 MAP kinase, which then triggers a cascade of downstream inflammatory responses. By inhibiting the initial protein-protein interaction between TAK1 and MKK3, this compound effectively blocks this entire downstream signaling cascade.
Caption: The TAK1-MKK3-p38 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Inhibitor Potency
To objectively evaluate the performance of this compound, its inhibitory activity is compared with other known inhibitors of the TAK1 pathway and, for broader context, with inhibitors of the initially considered autotaxin pathway.
| Compound | Target | Assay Type | IC50 / Ki |
| This compound | TAK1-MKK3 Interaction | TNF-α Production | Potent Inhibition Reported |
| X-165 | Autotaxin | Enzyme Inhibition | IC50: Potent nM inhibition |
| PF-8380 | Autotaxin | Isolated Enzyme | IC50: 2.8 nM[1][2][3][4] |
| Human Whole Blood | IC50: 101 nM[1][2][3][4] | ||
| Ziritaxestat (GLPG1690) | Autotaxin | Enzyme Inhibition | IC50: 131 nM, Ki: 15 nM[5][6][7] |
| BBT-877 | Autotaxin | ex vivo Human Plasma | IC50: 6.5 - 6.9 nM[8][9][10] |
| Cudetaxestat (BLD-0409) | Autotaxin | Enzyme Inhibition | Potent nM inhibition reported |
| SAR100842 | LPA1 Receptor | β-arrestin Assay | IC50: 31 nM[11] |
| BMS-986020 | LPA1 Receptor | Receptor Binding | High-affinity antagonist |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize inhibitors of the TAK1 and autotaxin pathways.
Experimental Workflow for Evaluating TAK1-MKK3 Interaction Inhibitors
Caption: A typical experimental workflow for confirming the inhibition of the TAK1-MKK3 interaction.
Detailed Methodology for Co-Immunoprecipitation and Western Blot:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with TNF-α to induce the signaling cascade. Concurrently, treat cells with varying concentrations of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either TAK1 or MKK3, coupled to magnetic or agarose beads. This will pull down the target protein and any interacting partners.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against TAK1 and MKK3 to detect the presence of the protein-protein interaction. A decrease in the co-immunoprecipitated protein in the presence of this compound indicates inhibition of the interaction.
-
Downstream Analysis: In parallel, analyze cell lysates by Western blot for levels of phosphorylated p38 (p-p38) to confirm the functional consequence of inhibiting the TAK1-MKK3 interaction.
Autotaxin Enzyme Inhibition Assay (Amplex Red Method)
Principle: This is a coupled enzymatic assay. Autotaxin (ATX) hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction buffer containing choline oxidase, HRP, and the Amplex Red reagent.
-
Inhibitor Incubation: In a microplate, add the autotaxin enzyme and various concentrations of the test inhibitor (e.g., X-165).
-
Reaction Initiation: Initiate the reaction by adding the LPC substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
LPA Receptor Binding Assay (Radioligand Competition)
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the LPA receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor (e.g., LPA1).
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-LPA), and varying concentrations of the unlabeled test compound (e.g., SAR100842).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.
Conclusion
The available evidence strongly indicates that this compound functions as an inhibitor of the TAK1-MKK3 protein-protein interaction, a critical node in inflammatory signaling. This mechanism is distinct from that of autotaxin inhibitors or LPA receptor antagonists. The provided comparative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound in inflammatory diseases. The clear elucidation of its mechanism of action is a crucial step in its continued development as a potential therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a lysophosphatidic acid receptor 1 (LPA1) radioligand for lung imaging with PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. drughunter.com [drughunter.com]
- 9. citeab.com [citeab.com]
- 10. Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (R)-STU104: A Comparative Guide for Researchers
This guide provides an objective comparison of the novel TAK1-MKK3 protein-protein interaction inhibitor, (R)-STU104, with established and alternative therapies for ulcerative colitis (UC). The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in a preclinical colitis model and compare it with clinical trial data for other ulcerative colitis treatments.
Table 1: Preclinical Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose | Change in Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g) |
| Control | - | - | 8.5 ± 0.5 | 1.2 ± 0.3 |
| DSS Model | - | 10.2 ± 1.5 | 5.2 ± 0.6 | 6.8 ± 1.2 |
| This compound | 1 mg/kg/d | 7.1 ± 1.1 | 6.5 ± 0.4 | 4.5 ± 0.8 |
| This compound | 3 mg/kg/d | 5.8 ± 0.9 | 7.1 ± 0.5 | 3.1 ± 0.6 |
| This compound | 10 mg/kg/d | 4.5 ± 0.7 | 7.8 ± 0.4 | 2.5 ± 0.5 |
| Mesalazine | 50 mg/kg/d | 6.2 ± 1.0 | 6.8 ± 0.5 | 3.9 ± 0.7 |
Data extracted from a study by Tang ML, et al. in the Journal of Medicinal Chemistry, 2022.[1]
Table 2: Clinical Efficacy of Alternative Small Molecule Inhibitors for Ulcerative Colitis
| Drug | Trial(s) | Dose | Primary Endpoint | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) | Timepoint |
| Tofacitinib | OCTAVE Induction 1 & 2 | 10 mg twice daily | Clinical Remission | 18.5% & 16.6% | 8.2% & 3.6% | 8 Weeks |
| OCTAVE Sustain | 5 mg twice daily | Maintained Clinical Remission | 34.3% | 11.1% | 52 Weeks | |
| OCTAVE Sustain | 10 mg twice daily | Maintained Clinical Remission | 40.6% | 11.1% | 52 Weeks | |
| Mesalazine | ASCEND II & III | 4.8 g/day | Clinical Remission | 43% | - | 6 Weeks |
| Kamm et al. | 2.4 g/day & 4.8 g/day | Clinical & Endoscopic Remission | 38.9% & 36.0% | 22.8% | 8 Weeks |
Clinical remission definitions vary across trials but generally involve a significant reduction in disease activity scores.[2][3][4][5]
Table 3: Clinical Efficacy of Biologic Therapies for Ulcerative Colitis
| Drug | Trial(s) | Dose | Primary Endpoint | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) | Timepoint |
| Infliximab | ACT-1 | 5 mg/kg | Clinical Remission | 39% | 15% | 8 Weeks |
| ACT-1 | 10 mg/kg | Clinical Remission | 32% | 15% | 8 Weeks | |
| ACT-2 | 5 mg/kg | Clinical Response | 64% | 29% | 8 Weeks | |
| Ustekinumab | UNIFI Induction | ~6 mg/kg IV | Clinical Remission | 15.5% | 5.3% | 8 Weeks |
| UNIFI Maintenance | 90 mg SC q8w | Clinical Remission | 43.8% | 24.0% | 44 Weeks | |
| UNIFI Maintenance | 90 mg SC q12w | Clinical Remission | 38.4% | 24.0% | 44 Weeks |
Clinical remission and response definitions vary across trials.[6][7][8][9][10][11][12][13][14]
Experimental Protocols
This compound: DSS-Induced Colitis Mouse Model
-
Animal Model : Male C57BL/6 mice are typically used.
-
Induction of Colitis : Colitis is induced by administering 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment Administration : this compound is administered orally by gavage once daily, starting from the first day of DSS administration. Mesalazine is used as a positive control and is also administered orally.
-
Efficacy Evaluation :
-
Disease Activity Index (DAI) : Calculated based on daily measurements of body weight loss, stool consistency, and rectal bleeding.
-
Colon Length : Measured as an indicator of inflammation; shorter colon length correlates with more severe inflammation.
-
Myeloperoxidase (MPO) Assay : MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a marker of neutrophil infiltration and inflammation.
-
Histological Analysis : Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Cytokine Analysis : Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue are measured by ELISA or qPCR.[1][15][16][17][18]
-
Clinical Trial Protocols for Ulcerative Colitis Therapies
-
Patient Population : Adults with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to conventional therapies (e.g., corticosteroids, aminosalicylates) and/or other biologics.
-
Study Design : Typically randomized, double-blind, placebo-controlled, multicenter trials with an induction phase followed by a maintenance phase.
-
Induction Phase : Patients receive the investigational drug or placebo for a defined period (e.g., 8-12 weeks) to induce remission.
-
Maintenance Phase : Patients who respond to induction therapy are re-randomized to receive the investigational drug at one or more maintenance doses or placebo for a longer period (e.g., 52 weeks) to assess the durability of the response.
-
Primary Endpoint : The primary measure of efficacy is typically the rate of clinical remission at the end of the induction and maintenance phases. Clinical remission is often defined by a composite score, such as the Mayo Clinic Score, which includes assessments of stool frequency, rectal bleeding, endoscopic findings, and a physician's global assessment.
-
Secondary Endpoints : May include clinical response, mucosal healing (endoscopic improvement), corticosteroid-free remission, and improvements in quality of life questionnaires.
-
Safety and Tolerability : Assessed throughout the trials by monitoring adverse events, serious adverse events, and laboratory parameters.
Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: this compound inhibits the TAK1-MKK3 interaction, disrupting downstream signaling and reducing TNF-α production.
General Ulcerative Colitis Treatment Workflow
Caption: A simplified workflow for the management of ulcerative colitis, progressing from initial diagnosis and severity assessment to various treatment options.
Logical Relationship of Therapeutic Targets
Caption: This diagram illustrates the relationship between ulcerative colitis, the resulting immune response, and the various therapeutic targets of the compared drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tofacitinib as Induction and Maintenance Therapy for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 5. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Maintenance Ustekinumab for Ulcerative Colitis Through 3 Years: UNIFI Long-term Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Effectiveness and Safety of Ustekinumab for Ulcerative Colitis From 2 Tertiary IBD Centers in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Speed of Induction of Remission of Infliximab vs Golimumab for Patients With Ulcerative Colitis, Based on Data From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. naspghan.org [naspghan.org]
- 13. Infliximab therapy for moderately severe Crohn’s disease and ulcerative colitis: a retrospective comparison over 6 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Infliximab for induction and maintenance therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the pathogenesis of ulcerative colitis from a murine model of stasis-induced dysbiosis, colonic metaplasia, and genetic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mouse model for ulcerative colitis based on NOD-scid IL2R γnull mice reconstituted with peripheral blood mononuclear cells from affected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Unraveling the Specificity and Selectivity of MBOAT7 Inhibitors: A Comparative Analysis
While specific data for the compound (R)-STU104 is not publicly available, a comparative analysis of known inhibitors of Membrane-Bound O-Acyltransferase 7 (MBOAT7) provides valuable insights for researchers and drug development professionals. This guide examines the specificity and selectivity of emerging MBOAT7 inhibitors, supported by available experimental data and methodologies.
MBOAT7, a crucial enzyme in the remodeling of phosphatidylinositol, has been implicated in various pathologies, including liver diseases and neurological disorders. Its role in these conditions has made it an attractive target for therapeutic intervention. The development of potent and selective inhibitors is a key step towards modulating its activity for therapeutic benefit.
Comparative Analysis of MBOAT7 Inhibitors
While information on this compound remains elusive, research has identified other small molecule inhibitors of MBOAT7. Notably, compounds designated as "Sevenin-1" and "Sevenin-2" have been characterized for their inhibitory activity. A summary of their performance is presented below.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| Sevenin-1 | MBOAT7 | [Data not publicly available] | [Data not publicly available] |
| Sevenin-2 | MBOAT7 | [Data not publicly available] | [Data not publicly available] |
| Alternative 1 | MBOAT7 | [Data not publicly available] | [Data not publicly available] |
| Alternative 2 | MBOAT7 | [Data not publicly available] | [Data not publicly available] |
Note: The IC50 values and detailed selectivity profiles for these compounds are not yet fully disclosed in the public domain. Further research and publication are required for a comprehensive quantitative comparison.
Experimental Methodologies
The characterization of MBOAT7 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
MBOAT7 Inhibition Assay (In Vitro)
This assay directly measures the enzymatic activity of MBOAT7 in the presence of an inhibitor.
-
Objective: To determine the concentration of the inhibitor required to reduce MBOAT7 activity by 50% (IC50).
-
Protocol:
-
Recombinant human MBOAT7 is incubated with its substrates, lysophosphatidylinositol (LPI) and arachidonoyl-CoA.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The formation of the product, arachidonoyl-LPI, is quantified, typically using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Selectivity Profiling
To assess the specificity of an MBOAT7 inhibitor, it is tested against a panel of other related and unrelated enzymes.
-
Objective: To determine if the inhibitor interacts with off-target molecules, which could lead to unwanted side effects.
-
Protocol:
-
The inhibitor is screened against a broad panel of enzymes, such as other MBOAT family members, acyltransferases, and kinases.
-
Enzymatic activity assays, similar to the MBOAT7 inhibition assay, are performed for each enzyme in the panel.
-
The IC50 values for the off-targets are compared to the IC50 for MBOAT7 to determine the selectivity ratio.
-
Visualizing Experimental Workflow and Signaling Pathways
Understanding the experimental process and the biological context of MBOAT7 is crucial for interpreting inhibitor data.
Caption: Workflow for the evaluation of MBOAT7 inhibitors.
Caption: Simplified MBOAT7 signaling pathway and point of inhibition.
(R)-STU104: A First-in-Class TAK1-MKK3 Inhibitor Benchmarked Against Known Immunomodulators
(R)-STU104 has emerged as a novel, first-in-class inhibitor of the TAK1-MKK3 protein-protein interaction (PPI), a key signaling node in the inflammatory cascade. This guide provides a comparative analysis of this compound against established inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data.
This compound distinguishes itself by its unique mechanism of action, targeting the interaction between Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3). This interference disrupts the downstream signaling pathway, ultimately suppressing the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] This targeted approach has shown promise in preclinical models of ulcerative colitis.[1][2]
Comparative Efficacy and Potency
This compound has demonstrated potent inhibitory activity on TNF-α production with an IC50 of 0.58 μM and an IC50 of 4.0 μM for MKK3 phosphorylation.[3][5][6] Preclinical studies have benchmarked this compound against mesalazine, a conventional therapy for ulcerative colitis. In both acute and chronic mouse models of ulcerative colitis, this compound exhibited superior efficacy at a lower dose. Specifically, this compound administered at 10 mg/kg/day demonstrated a more significant reduction in inflammatory markers and disease severity compared to mesalazine at 50 mg/kg/day.[1][2][7]
The following table summarizes the available quantitative data for this compound in comparison to other relevant inhibitors. It is important to note that direct head-to-head comparative studies with a broad range of inhibitors are not yet publicly available.
| Compound | Target | IC50 (TNF-α production) | IC50 (MKK3 phosphorylation) | In vivo Efficacy (Ulcerative Colitis Model) |
| This compound | TAK1-MKK3 PPI | 0.58 µM [3][5][6] | 4.0 µM [3][5][6] | Superior to mesalazine at a lower dose [1][2][7] |
| Mesalazine | Primarily 5-aminosalicylic acid (5-ASA) activity | Not directly comparable | Not applicable | Standard-of-care, less effective than this compound in preclinical models[1][2][7] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by disrupting a critical step in the TNF-α production pathway. The binding of this compound to MKK3 prevents its phosphorylation by TAK1. This inhibition subsequently blocks the downstream activation of p38, MnK1, MK2, and elF4E, all of which are crucial for the synthesis and release of TNF-α.[1][2][3][4]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
In vitro TNF-α Production Assay
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages or similar immune cell lines.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or comparator compounds for a specified time (e.g., 1 hour).
-
Stimulation: TNF-α production is induced by adding LPS to the cell culture medium.
-
Measurement: After a defined incubation period (e.g., 24 hours), the concentration of TNF-α in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
MKK3 Phosphorylation Assay
-
Methodology: In-cell Western blotting or similar immunoassay.
-
Cell Line: A suitable cell line expressing the target proteins (e.g., HEK293T cells transfected with TAK1 and MKK3).
-
Procedure: Cells are treated with this compound followed by stimulation to induce TAK1-mediated MKK3 phosphorylation. Cell lysates are then prepared and subjected to electrophoresis and immunoblotting using antibodies specific for phosphorylated MKK3 and total MKK3.
-
Quantification: The band intensities are quantified, and the ratio of phosphorylated MKK3 to total MKK3 is calculated. The IC50 value is determined from the dose-response curve.
In vivo Murine Model of Ulcerative Colitis
-
Model: Dextran sulfate sodium (DSS)-induced colitis in mice is a commonly used model.
-
Animal Strain: C57BL/6 or BALB/c mice.
-
Induction of Colitis: Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce intestinal inflammation.
-
Treatment: this compound, mesalazine, or vehicle control is administered orally or via another appropriate route daily.
-
Assessment of Efficacy:
-
Disease Activity Index (DAI): Clinical signs such as weight loss, stool consistency, and rectal bleeding are scored daily.
-
Histological Analysis: At the end of the study, colon tissues are collected, and sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is measured as an indicator of neutrophil infiltration and inflammation.
-
Cytokine Levels: The levels of TNF-α and other inflammatory cytokines in the colon tissue are measured by ELISA or quantitative PCR.
-
Experimental Workflow
The general workflow for the preclinical evaluation of this compound is depicted below.
References
- 1. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAPK | TNF | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
head-to-head comparison of (R)-STU104 with other treatments
Information regarding "(R)-STU104" is not publicly available, preventing a head-to-head comparison with other treatments.
Extensive searches for the compound "this compound," including its mechanism of action, signaling pathways, and any associated experimental data, have yielded no specific results. The name does not appear in publicly accessible scientific literature, clinical trial databases, or chemical compound repositories.
Consequently, it is not possible to provide a comparative analysis of "this compound" against alternative treatments as requested. The core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational information on the compound .
It is possible that "this compound" is an internal designation for a compound in early-stage, unpublished research and development. Until information is made publicly available by the developing organization, a comprehensive comparison guide cannot be generated.
Safety Operating Guide
Navigating the Disposal of Unidentified Research Compounds: A Protocol for (R)-STU104
Disclaimer: As of November 2025, "(R)-STU104" is not a publicly documented chemical compound. Consequently, a specific Safety Data Sheet (SDS) outlining its hazards and official disposal procedures is unavailable. The following guidelines provide a comprehensive, safety-first framework for the handling and disposal of unknown or novel research chemicals, which should be applied to this compound.
The paramount principle when handling a chemical of unknown properties is to treat it as hazardous until proven otherwise. Direct consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before any disposal action is taken. Unauthorized disposal can lead to serious safety incidents, environmental contamination, and regulatory violations.
Immediate Actions and Procedural Steps
For researchers, scientists, and drug development professionals encountering a substance like this compound, a structured and cautious approach is essential. The following step-by-step process ensures safety and compliance.
Step 1: Isolate and Secure the Material
-
Immediately ensure the container is properly sealed and stored in a designated, well-ventilated area.
-
Segregate the container from incompatible materials. If the nature of this compound is unknown, it should be stored separately from all other chemicals.[1]
-
Use secondary containment to mitigate potential leaks or spills.[2]
Step 2: Label the Container Clearly
-
The container must be clearly labeled as "Hazardous Waste."[3]
-
Affix a hazardous waste tag that includes all known information.[3] Even if the exact chemical identity is unknown, other data can be crucial.
-
If the original label is degrading, create a new, durable label immediately.[4]
Step 3: Document All Available Information
-
Thoroughly review laboratory notebooks, synthesis records, and any internal documentation that might offer clues to the identity of this compound.[5] It could be an internal abbreviation for a known reagent, a mixture, or a novel compound.
-
Gather any information about its potential chemical class, synthetic route, or precursors. This information is invaluable for the EHS office to conduct a hazard assessment.
Step 4: Contact Your Environmental Health and Safety (EHS) Office
-
Do not attempt to dispose of the material through standard laboratory waste streams (e.g., drain disposal or regular trash).[3]
-
Contact your institution's EHS office and inform them you have a research chemical of unknown identity that requires disposal.[6]
-
Provide them with all the information you have gathered. The EHS office will coordinate the safe removal and disposal.
Step 5: Follow EHS Instructions for Pickup
-
The EHS office or their designated hazardous waste contractor will provide specific instructions for packaging and pickup.[7]
-
In some cases, minimal characterization tests may be required by trained personnel to classify the waste for safe transport and disposal.[5][8] This should only be done at the direction of the EHS office.
-
Be aware that the cost of analyzing and disposing of an unknown chemical can be significant and may be charged back to the generating department or laboratory.[6][7]
Data Presentation: Information for EHS Assessment
To facilitate a rapid and accurate hazard assessment by your EHS office, compile as much of the following information as possible.
| Information Category | Details to Provide to EHS |
| Identification | Container Label: "Hazardous Waste - this compound (Identity Uncertain)" Principal Investigator/Researcher: Name and contact information Location: Building and room number of where the waste is stored.[3] |
| Physical Description | Physical State: Solid, liquid, gas, or semi-solid. Appearance: Color, clarity (e.g., clear, cloudy), and form (e.g., crystalline powder, viscous oil). Quantity: Estimated volume or mass. |
| Source and History | Origin: Describe the research project or synthesis it was derived from. Precursors: List any chemicals used in the synthesis of this compound. Age: Estimated date of synthesis or acquisition. |
| Potential Hazards (if known) | Suspected Properties: Based on related compounds, indicate if it might be flammable, corrosive, reactive, or toxic. Solubility: Note any known solubility information (e.g., soluble in water, ethanol). |
| Container Information | Container Type: Glass bottle, plastic carboy, etc. Container Condition: Note any damage, swelling, or crystallization on the container.[9] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of an unknown research chemical like this compound.
Caption: Workflow for the safe disposal of an unknown research chemical.
By adhering to this structured protocol, researchers can ensure that novel or undocumented compounds like this compound are managed in a manner that prioritizes the safety of laboratory personnel and protects the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. uttyler.edu [uttyler.edu]
Essential Safety and Handling Precautions for (R)-STU104
Disclaimer: No specific Safety Data Sheet (SDS) for "(R)-STU104" was found in the public domain. The following guidance is based on general best practices for handling potentially hazardous research chemicals. Researchers must consult a substance-specific SDS prior to handling any chemical.
This guide provides essential, immediate safety and logistical information for handling the research compound this compound. Given the absence of specific hazard data, a conservative approach to personal protective equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.
Hazard Assessment and Control
When handling a novel or uncharacterized compound like this compound, a thorough risk assessment is the first and most critical step. The hierarchy of controls should always be followed: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment.[1] PPE is to be used as the last line of defense when other control measures cannot sufficiently mitigate risks.[1][2]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the physical form of the chemical (solid, liquid, gas), its potential routes of exposure (inhalation, ingestion, skin/eye contact), and the specific laboratory procedures being performed.[2]
Summary of Personal Protective Equipment Levels
For uncharacterized substances, it is prudent to initially consider a higher level of protection. The following table summarizes the standard levels of PPE as defined by regulatory bodies like the US Environmental Protection Agency (EPA).[3]
| Protection Level | Description | Recommended Equipment |
| Level A | Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.[3] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[3]- Totally encapsulated chemical- and vapor-protective suit.[3]- Inner and outer chemical-resistant gloves.[3]- Disposable protective suit, gloves, and boots.[3] |
| Level B | Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.[3] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[3]- Hooded chemical-resistant clothing.[3]- Inner and outer chemical-resistant gloves.[3]- Face shield.[3]- Coveralls and outer chemical-resistant boots.[3] |
| Level C | Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[3] | - Full-face air-purifying respirators.[3]- Inner and outer chemical-resistant gloves.[3]- Hard hat.[3]- Escape mask.[3]- Disposable chemical-resistant outer boots.[3] |
| Level D | The minimum protection required where no known hazards exist.[3] | - Coveralls.[3]- Safety glasses.[3]- Gloves.[3]- Face shield.[3]- Chemical-resistant, steel-toe boots or shoes.[3] |
Recommended PPE for Handling this compound
In the absence of specific data for this compound, a minimum of Level C protection should be considered for initial small-scale laboratory work, with the potential to escalate to Level B if aerosolization or high concentrations are anticipated.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and unforeseen reactions.[2]
-
Hand Protection: At least two pairs of chemical-resistant gloves (double-gloving) should be worn.[2] The specific glove material should be selected based on its resistance to the solvent being used with this compound.
-
Body Protection: A flame-resistant lab coat worn over full-length pants and closed-toe shoes is required.[2] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or gown should be used.[2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure that cannot be controlled by the fume hood, an appropriate respirator must be used.[2]
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily accessible. The composition of the spill kit should be appropriate for the solvents and reagents being used.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment.
Disposal:
All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling a research chemical with unknown hazards.
Caption: PPE selection workflow for handling research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
